Detoxin D1
Description
(3S)-3-[(3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[2-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxypropanoic acid has been reported in Streptomyces caespitosus with data available.
Properties
Molecular Formula |
C28H41N3O8 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(3S)-3-[(3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[2-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34)/t17-,20?,21+,22-,24-,25?/m0/s1 |
InChI Key |
GOZDOQQVOQTNBQ-MJMBSILGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Detoxin D1: A Technical Guide to its Antagonistic Action Against Blasticidin S
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mode of action of Detoxin D1 as a selective antagonist of the protein synthesis inhibitor, Blasticidin S. While research on this compound is limited, this document consolidates the available information, drawing primarily from foundational studies of the "detoxin complex." The guide details the well-established mechanism of Blasticidin S, a potent inhibitor of translation in both prokaryotic and eukaryotic systems. It then presents the existing evidence for the antagonistic properties of the detoxin complex, of which this compound is a constituent. This document aims to serve as a resource for researchers interested in the Blasticidin S binding site on the ribosome and the potential for developing novel therapeutic agents through competitive antagonism.
Introduction: The Target - Blasticidin S
Blasticidin S is a nucleoside antibiotic produced by Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis across a broad spectrum of organisms, including bacteria, fungi, and mammalian cells.[1][2] Its primary mechanism of action is the inhibition of peptide bond formation and the termination phase of translation.[1][2][3][4]
Molecular Mechanism of Blasticidin S
Blasticidin S exerts its inhibitory effect by binding to the P-site (peptidyl-tRNA site) of the large ribosomal subunit.[3][5] X-ray crystallography studies have revealed that Blasticidin S occupies the same location as the CCA-end of the P-site tRNA, thereby interfering with the proper positioning of the peptidyl-tRNA.[3][5] This interaction leads to two key inhibitory events:
-
Inhibition of Peptide Bond Formation: By binding to the P-site, Blasticidin S sterically hinders the accommodation of the aminoacyl-tRNA in the A-site (aminoacyl-tRNA site), thus preventing the formation of a new peptide bond.[3][4]
-
Inhibition of Translation Termination: Blasticidin S also potently inhibits the termination of protein synthesis by interfering with the action of release factors.[3][6][7]
The high affinity of Blasticidin S for the ribosomal P-site makes it an effective and broad-spectrum antibiotic. However, its lack of selectivity between prokaryotic and eukaryotic ribosomes has limited its clinical applications.[8]
The Antagonist: Detoxin Complex and this compound
The "detoxin complex" was first described in 1968 as a selective antagonist of Blasticidin S, produced by Streptomyces caespitosus var. detoxicus. This complex was found to be composed of several active components, with this compound being one of them.
Mode of Action of the Detoxin Complex
Early studies demonstrated that the detoxin complex could selectively reverse the antimicrobial effects of Blasticidin S against certain microorganisms. The proposed mechanism of antagonism is through competitive binding at the ribosomal target site of Blasticidin S.
The logical relationship for this antagonistic action can be visualized as follows:
Caption: Competitive antagonism between Blasticidin S and this compound at the ribosomal P-site.
While the precise molecular interactions of this compound with the ribosome have not been elucidated through structural studies, the antagonistic effect strongly suggests competition for the same or an overlapping binding site.
Quantitative Data: Antagonistic Activity of the Detoxin Complex
The foundational 1968 study provides qualitative and semi-quantitative data on the antagonistic effect of the detoxin complex (DX.C) against Blasticidin S (BS). The data is based on the measurement of inhibition zones in agar (B569324) diffusion assays.
| Microorganism | Blasticidin S (1000 µg/ml) Inhibition Zone (mm) | Detoxin Complex (250 units/ml) Inhibition Zone (mm) | Blasticidin S + Detoxin Complex Inhibition Zone (mm) |
| Bacillus subtilis | 17.0 | 0 | 0 |
| Staphylococcus aureus | 28.0 | 0 | 0 |
| Escherichia coli | 27.0 | 0 | 0 |
| Pseudomonas aeruginosa | 16.0 | 0 | 16.0 |
| Mycobacterium smegmatis | 20.5 | 0 | 20.5 |
| Candida albicans | 24.5 | 0 | 24.5 |
| Saccharomyces cerevisiae | 20.0 | 0 | 0 |
| Aspergillus niger | 27.0 | 0 | 30.0 |
| Penicillium chrysogenum | 29.0 | 0 | 0 |
Source: Adapted from Yonehara et al., 1968.
Note: The results indicate that the detoxin complex completely antagonized the activity of Blasticidin S against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Penicillium chrysogenum. In contrast, no antagonism was observed against Pseudomonas aeruginosa, Mycobacterium smegmatis, and Candida albicans. An apparent synergistic effect was noted with Aspergillus niger. The authors suggested that for gram-negative bacteria, the mechanism of antagonism might involve cell membrane function.
Experimental Protocols
In Vitro Translation Assay
This assay directly measures the effect of inhibitors on protein synthesis.
Objective: To determine the inhibitory concentration (IC50) of Blasticidin S and to quantify the antagonistic effect of this compound.
Workflow:
Caption: Workflow for an in vitro translation assay to study antagonist effects.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).
-
Reaction Setup: In a microtiter plate, set up reactions containing the cell-free extract, a reporter mRNA (e.g., encoding luciferase or GFP), and the compounds to be tested.
-
Control: No inhibitor.
-
Blasticidin S titration: A range of Blasticidin S concentrations to determine its IC50.
-
This compound control: A range of this compound concentrations to confirm it does not inhibit translation on its own.
-
Antagonism assay: A fixed, inhibitory concentration of Blasticidin S (e.g., its IC50 or 2x IC50) with a range of this compound concentrations.
-
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Measurement: Quantify the amount of protein synthesized by measuring the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Plot the reporter signal against the inhibitor concentration. Calculate the IC50 for Blasticidin S. For the antagonism assay, observe the restoration of protein synthesis in the presence of this compound.
Competitive Binding Assay
This assay determines if two molecules compete for the same binding site.
Objective: To demonstrate that this compound competes with Blasticidin S for binding to the ribosome.
Workflow:
References
- 1. The detoxin complex, selective antagonists of blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Natural Product Analog of Blasticidin S Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umassmed.edu [umassmed.edu]
- 5. researchgate.net [researchgate.net]
- 6. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Enigmatic Bioactivity of Detoxin D1: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – Detoxin D1, a depsipeptide natural product isolated from Streptomyces caespitosus, presents a compelling yet poorly understood profile of biological activity. Despite its discovery decades ago, detailed characterization of its mechanism of action, quantitative potency, and effects on cellular signaling pathways remains largely elusive in publicly accessible scientific literature. This technical guide consolidates the available information on this compound and highlights the significant knowledge gaps that present opportunities for future research.
Chemical Properties and Structure
This compound is a moderately sized molecule with the chemical formula C₂₈H₄₁N₃O₈ and a molecular weight of 547.6 g/mol .[1] Its structure, elucidated through spectroscopic methods, reveals a depsipeptide core, a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] The precise arrangement of its amino and hydroxy acid components is crucial for its yet-to-be-fully-defined biological function.
Overview of Biological Activity
The primary biological activities attributed to this compound are its potential as an antihistamine and its role in detoxification against certain antibiotics. However, the available data is largely qualitative and lacks the in-depth characterization required for a comprehensive understanding.
Antihistamine Activity
This compound has been described as a novel H1 histamine (B1213489) receptor antagonist. This classification suggests that it may competitively inhibit the binding of histamine to its receptor, thereby blocking the downstream signaling that leads to allergic responses. Unfortunately, quantitative data to support this claim, such as IC₅₀ or Kᵢ values from receptor binding or functional assays, are not available in the reviewed literature.
Detoxification Against Antibiotics
An early report on the "detoxin complex," of which this compound is a major constituent, noted its ability to confer protection against the toxicity of the antibiotic blasticidin S in both animal and plant cells.[4] This suggests a potential mechanism of detoxification, which could involve enzymatic modification of the antibiotic or modulation of cellular pathways that mitigate its toxic effects. The specific molecular interactions and pathways involved in this detoxification process by this compound have not been elucidated.
Quantitative Data Summary
A thorough review of available scientific literature and databases did not yield any quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) for the biological activities of this compound. The absence of such data prevents a meaningful comparison with other compounds and hinders the assessment of its therapeutic potential.
Table 1: Quantitative Bioactivity Data for this compound
| Activity | Assay Type | Target | IC₅₀ / EC₅₀ / Kᵢ | Reference |
| Antihistamine | Data not available | H1 Histamine Receptor | Data not available | |
| Detoxification | Data not available | Data not available | Data not available |
Experimental Methodologies
Detailed experimental protocols for assessing the biological activity of this compound are not described in the available literature. To facilitate future research, this section outlines general methodologies that could be adapted to study this compound.
Histamine H1 Receptor Binding Assay
A competitive radioligand binding assay could be employed to determine the affinity of this compound for the H1 receptor.
-
Objective: To quantify the binding affinity (Kᵢ) of this compound to the H1 histamine receptor.
-
Materials:
-
Cell membranes expressing the human H1 receptor.
-
Radioligand, e.g., [³H]-pyrilamine.
-
This compound at various concentrations.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC₅₀ value from the resulting competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Cellular Functional Assay for H1 Antagonism
A cell-based functional assay can be used to measure the ability of this compound to inhibit histamine-induced signaling.
-
Objective: To determine the functional potency (IC₅₀) of this compound as an H1 antagonist.
-
Materials:
-
A cell line endogenously or recombinantly expressing the H1 receptor (e.g., HEK293 cells).
-
A method to measure downstream signaling, such as intracellular calcium mobilization (e.g., using a fluorescent calcium indicator like Fura-2) or inositol (B14025) phosphate (B84403) accumulation.
-
Histamine as the agonist.
-
This compound at various concentrations.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀).
-
Measure the cellular response (e.g., change in fluorescence or radioactive signal).
-
Generate a dose-response curve to determine the IC₅₀ of this compound.
-
Signaling Pathways
There is currently no information available regarding the specific signaling pathways modulated by this compound. Given its postulated role as an H1 antagonist, it would be expected to interfere with the Gq/11-PLC-IP₃-Ca²⁺ signaling cascade typically activated by histamine. However, without experimental evidence, any depiction of its effects on signaling pathways would be purely speculative.
To illustrate a hypothetical workflow for investigating the impact of this compound on a generic signaling pathway, the following diagram is provided.
Future Directions and Conclusion
The biological activities of this compound are an underexplored area of natural product research. The initial reports of its antihistamine and detoxification properties are intriguing but require substantial experimental validation. Future research should prioritize:
-
Quantitative Bioactivity Profiling: Performing dose-response studies to determine the IC₅₀/EC₅₀ values of this compound against the H1 receptor and in detoxification assays.
-
Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound exerts its effects, including its binding mode to the H1 receptor and its method of antibiotic detoxification.
-
Signaling Pathway Analysis: Investigating the impact of this compound on relevant intracellular signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activity.
References
- 1. This compound | C28H41N3O8 | CID 10482602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 3. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Technical Guide to Preliminary Phytotoxicity Assessment of Novel Compounds: A Case Study Framework for "Detoxin D1"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific public-domain studies on a compound designated "Detoxin D1" are not available. This guide, therefore, presents a framework for the preliminary phytotoxicity assessment of a novel, hypothetical phytotoxin, referred to herein as this compound. The methodologies, data presentation, and conceptual signaling pathways are synthesized from established phytotoxicity testing protocols and general knowledge of plant toxin responses.
Introduction
The discovery and characterization of novel bioactive compounds are pivotal in agrochemical and pharmaceutical research. A critical step in this process is the assessment of phytotoxicity, which describes the adverse effects of a substance on plant growth and development[1][2]. Understanding the phytotoxic profile of a new compound, such as our hypothetical "this compound," is essential for determining its potential applications, whether as a herbicide or for ensuring crop safety if it's a component of another product. This technical guide provides a comprehensive overview of the preliminary experimental workflows, data interpretation, and potential mechanisms of action for a novel phytotoxin.
Section 1: Experimental Protocols for Phytotoxicity Assessment
A multi-level testing approach is recommended to evaluate the phytotoxicity of a new compound, starting from controlled laboratory conditions and progressing to more complex systems[3].
This primary screening assay is designed to evaluate the effect of this compound on the initial stages of plant development. It is a rapid and cost-effective method to determine acute phytotoxicity.
Materials:
-
Test plant species (e.g., Lepidium sativum (cress), Sinapis alba (white mustard), Sorghum saccharatum (sorghum) for broad screening; specific crop species like Lactuca sativa (lettuce), Zea mays (corn), or Glycine max (soybean) for targeted studies)[4][5].
-
This compound stock solution of known concentration.
-
Sterile distilled water (control).
-
Petri dishes or transparent test containers with filter paper[5].
-
Growth chamber or incubator with controlled temperature and light conditions[5].
-
Image analysis software.
Protocol:
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Place sterile filter paper in each petri dish and moisten with a standard volume of either a this compound dilution or sterile water (for the control group).
-
Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each dish.
-
Seal the petri dishes to maintain humidity and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
After a set period (typically 3-5 days), measure the following endpoints:
-
Seed Germination Percentage: Count the number of germinated seeds.
-
Root and Shoot Length: Measure the length of the primary root and shoot of each germinated seedling.
-
-
Calculate the percentage of inhibition for each parameter relative to the control using the formula: Inhibition (%) = [(Control_Value - Treatment_Value) / Control_Value] * 100[6].
-
Each concentration should be tested in triplicate to ensure statistical validity[6].
This assay assesses the phytotoxic effects of this compound when applied directly to the leaves, simulating exposure to a foliar spray.
Materials:
-
Young, healthy plants of the chosen species grown in pots with a standardized soil mix.
-
This compound solutions at various concentrations, formulated with a surfactant to ensure adhesion to the leaf surface.
-
A fine-mist sprayer.
-
Greenhouse or controlled environment growth room.
Protocol:
-
Grow the test plants to a specific developmental stage (e.g., 2-4 true leaves).
-
Randomly assign plants to different treatment groups, including a control group sprayed only with the surfactant solution.
-
Apply the this compound solutions to the foliage of the plants until runoff.
-
Maintain the plants in a controlled environment and observe them over a period of 7-21 days.
-
Assess phytotoxicity by recording:
-
Visual Symptoms: Note any chlorosis (yellowing), necrosis (tissue death), stunting, or morphological deformities.
-
Biomass: At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry weight.
-
Chlorophyll (B73375) Content: Extract chlorophyll from leaf samples and measure its concentration spectrophotometrically.
-
Section 2: Data Presentation
Quantitative data from phytotoxicity studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lactuca sativa
| This compound Conc. (µM) | Germination (%) | Root Length (mm) ± SD | Shoot Length (mm) ± SD | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| 0 (Control) | 98 | 35.2 ± 2.1 | 20.5 ± 1.8 | 0 | 0 |
| 0.1 | 97 | 33.1 ± 2.5 | 19.8 ± 1.9 | 5.9 | 3.4 |
| 1 | 95 | 28.7 ± 2.3 | 16.4 ± 1.5 | 18.5 | 20.0 |
| 10 | 78 | 15.4 ± 1.9 | 8.2 ± 1.1 | 56.3 | 60.0 |
| 100 | 42 | 5.1 ± 0.8 | 2.1 ± 0.5 | 85.5 | 89.8 |
| 1000 | 5 | 0.8 ± 0.2 | 0.3 ± 0.1 | 97.7 | 98.5 |
Table 2: Phytotoxic Effects of Foliar Application of this compound on Zea mays (14 Days After Treatment)
| This compound Conc. (µM) | Visual Symptoms | Shoot Dry Biomass (g) ± SD | Root Dry Biomass (g) ± SD | Chlorophyll Content (mg/g FW) ± SD |
| 0 (Control) | No visible effects | 5.8 ± 0.4 | 2.1 ± 0.2 | 2.5 ± 0.1 |
| 10 | Mild stunting | 5.1 ± 0.5 | 1.8 ± 0.3 | 2.3 ± 0.2 |
| 50 | Stunting, slight chlorosis | 4.2 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.1 |
| 100 | Severe stunting, interveinal chlorosis | 3.1 ± 0.4 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| 250 | Necrotic lesions, severe stunting | 1.5 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
Section 3: Visualization of Workflows and Potential Signaling Pathways
Diagrams are crucial for visualizing complex processes. The following are generated using the DOT language for Graphviz.
Many phytotoxins induce a cascade of events leading to programmed cell death (PCD) in plants. Calcium signaling is a common early event in response to various stresses[7]. The following diagram illustrates a plausible pathway that could be investigated for this compound.
Some phytotoxins interfere with hormonal signaling pathways, such as that of auxin, which is a master regulator of plant growth[8][9]. A disruption in this pathway could explain symptoms like stunting and abnormal root development.
Conclusion and Future Directions
The preliminary studies outlined in this guide provide a robust framework for characterizing the phytotoxicity of a novel compound like this compound. Based on the initial findings from seed germination, seedling growth, and whole plant assays, subsequent research should focus on elucidating the specific mode of action. This could involve investigating its effects on key physiological processes such as photosynthesis, respiration, or specific enzyme activities[10]. Advanced techniques in transcriptomics and proteomics can further help in identifying the molecular targets and signaling pathways affected by the compound, ultimately providing a complete picture of its phytotoxic potential.
References
- 1. horizontal.ecn.nl [horizontal.ecn.nl]
- 2. Phytotoxicity dynamics of decaying plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Biological test method for measuring terrestrial plants exposed to contaminants in soil: chapter 1 - Canada.ca [canada.ca]
- 5. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 6. researchgate.net [researchgate.net]
- 7. Two different signaling pathways for thaxtomin A-induced cell death in Arabidopsis and tobacco BY2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct convergence of light and auxin signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Detoxin D1: A Technical Guide to its Role in Microbial Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Detoxin D1, a secondary metabolite produced by Streptomyces caespitosus, is a depsipeptide that plays a significant role in microbial interactions. Primarily recognized for its selective antagonism against the antibiotic Blasticidin S, this compound's activities hint at a complex role in its native microbial community, potentially involving competitive interactions and signaling. This technical guide provides an in-depth overview of this compound, including its biochemical properties, proposed biosynthetic pathway, and known biological functions. It consolidates available data, outlines detailed experimental methodologies for its study, and presents visual representations of its biosynthetic and functional pathways to facilitate further research and potential applications in drug development.
Introduction
Microbial secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. The genus Streptomyces is particularly renowned for its prolific production of such molecules, which are often involved in intricate ecological interactions.[1] this compound, isolated from Streptomyces caespitosus, is one such metabolite with unique biological activities.[2] This document serves as a comprehensive technical resource on this compound, focusing on its structure, biosynthesis, and its established role in microbial antagonism.
Biochemical Profile of this compound
This compound is a depsipeptide, a hybrid molecule containing both peptide and ester bonds. Its structure is characterized by the presence of a unique amino acid, detoxinine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁N₃O₈ | [2] |
| Molecular Weight | 547.6 g/mol | [2] |
| Producing Organism | Streptomyces caespitosus | [2] |
| Compound Class | Depsipeptide | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is proposed to occur via a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. These large, multi-domain enzymatic complexes are common in Streptomyces for the production of complex secondary metabolites.[4][5] While the specific gene cluster for this compound has not been fully detailed in publicly available literature, a homologous biosynthetic gene cluster has been identified for the production of similar depsipeptides called miramides in Streptomyces mirabilis.[3] This suggests a conserved biosynthetic logic.
The proposed biosynthetic pathway involves the sequential addition of amino acid and short-chain carboxylic acid building blocks, which are modified by various enzymatic domains within the NRPS-PKS machinery.
Role in Microbial Interactions: Selective Antagonism of Blasticidin S
The most well-documented biological activity of this compound is its selective antagonism of Blasticidin S.[2] Blasticidin S is a potent protein synthesis inhibitor that targets the ribosome, and it is used as a fungicide and selection agent in molecular biology.[6][7] this compound can counteract the inhibitory effects of Blasticidin S, suggesting a competitive or modulatory interaction at the molecular level.
This antagonistic relationship implies a role for this compound in competitive microbial interactions. In its natural soil environment, Streptomyces caespitosus may produce this compound to protect itself from Blasticidin S-producing organisms or to modulate the activity of this antibiotic in its vicinity.
Experimental Protocols
The following protocols provide a framework for the isolation, quantification, and bioactivity assessment of this compound. These are generalized methods that should be optimized for specific laboratory conditions.
Isolation and Purification of this compound from Streptomyces caespitosus
This protocol is adapted from general methods for the isolation of secondary metabolites from Streptomyces.[8]
-
Cultivation:
-
Inoculate Streptomyces caespitosus into a suitable liquid medium (e.g., ISP2 broth).
-
Incubate at 28-30°C with shaking (200 rpm) for 7-10 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC).
-
Monitor fractions for the presence of this compound using thin-layer chromatography (TLC) or LC-MS.
-
Quantitative Analysis of this compound by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of this compound.[1][9]
-
Sample Preparation:
-
Dissolve purified this compound or crude extracts in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations for calibration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Bioassay for Blasticidin S Antagonism
This assay can be used to determine the ability of this compound to reverse the growth inhibition caused by Blasticidin S.
-
Test Organism: A Blasticidin S-sensitive strain (e.g., Bacillus cereus).[2]
-
Method: Broth microdilution assay.
-
In a 96-well plate, prepare serial dilutions of Blasticidin S in a suitable growth medium.
-
To a parallel set of wells, add the same serial dilutions of Blasticidin S along with a fixed, sub-lethal concentration of this compound.
-
Inoculate all wells with the test organism to a final density of ~5 x 10⁵ CFU/mL.
-
Include controls for growth (no inhibitor), this compound alone, and Blasticidin S alone.
-
Incubate at the optimal growth temperature for the test organism for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of Blasticidin S in the absence and presence of this compound by observing the lowest concentration that inhibits visible growth.
-
An increase in the MIC of Blasticidin S in the presence of this compound indicates antagonism.
-
Future Perspectives and Applications
The study of this compound presents several avenues for future research and potential applications:
-
Elucidation of the Biosynthetic Pathway: Sequencing the genome of Streptomyces caespitosus and identifying the this compound biosynthetic gene cluster would enable heterologous expression and metabolic engineering for improved yields and the generation of novel analogs.
-
Mechanism of Action: A deeper understanding of the molecular mechanism by which this compound antagonizes Blasticidin S could inform the development of novel antibiotic adjuvants or resistance-breaking compounds.
-
Ecological Role: Investigating the role of this compound in the context of its native soil microbiome could reveal novel signaling or competitive functions, contributing to our understanding of microbial chemical ecology.
-
Drug Development: The unique structure of this compound could be a scaffold for the development of new therapeutic agents, particularly in the area of modulating the activity of other drugs.
Conclusion
This compound is a fascinating secondary metabolite from Streptomyces caespitosus with a defined role in antagonizing the antibiotic Blasticidin S. While much of its biology, particularly its broader role in microbial interactions and the specifics of its biosynthesis, remains to be fully elucidated, it represents a promising area for future research. The protocols and information provided in this guide are intended to serve as a foundation for scientists and researchers to further explore the potential of this unique microbial product.
References
- 1. Simultaneous quantitative analysis of uremic toxins by LC-MS/MS with a reversed-phase/cation-exchange/anion-exchange tri-modal mixed-mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The detoxin complex, selective antagonists of blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miramides A–D: Identification of Detoxin-like Depsipeptides after Heterologous Expression of a Hybrid NRPS-PKS Gene Cluster from Streptomyces mirabilis Lu17588 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of NRPS and PKS genes involved in the biosynthesis of SMs in Alternaria dauci including the phytotoxic polyketide aldaulactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Detoxin D1: Application and Protocols for Use as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: DTXN-D1-2025-12-03
Version: 1.0
Introduction
Detoxin D1 is a naturally occurring depsipeptide and a key component of the detoxin complex produced by the bacterium Streptomyces caespitosus var. detoxicus. Historically, the detoxin complex has been recognized for its unique biological activity as a selective antagonist of Blasticidin S, a potent protein synthesis inhibitor used widely as a selection agent in molecular biology. This property allows for the development of sophisticated microbial selection strategies.
This document provides detailed application notes and protocols for the use of this compound as a selective modulating agent in conjunction with Blasticidin S for microbiology research.
Principle of Selective Antagonism
This compound functions not as a direct selective agent, but as a counter-selective agent that modulates the antimicrobial activity of Blasticidin S. The underlying principle is that this compound specifically antagonizes the inhibitory effects of Blasticidin S in certain microorganisms while not affecting others. This differential antagonism allows for the creation of a selective environment where the survival of a microorganism in the presence of Blasticidin S is dependent on its susceptibility to the counteracting effects of this compound.
The primary mechanism of Blasticidin S is the inhibition of peptide bond formation in both prokaryotic and eukaryotic ribosomes. This compound has been shown to counteract this activity in a species-specific manner. For instance, it protects Bacillus cereus from the effects of Blasticidin S but does not afford the same protection to the fungus Piricularia oryzae.[1]
Data Presentation
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₁N₃O₈ |
| Molecular Weight | 547.64 g/mol |
| Appearance | Fine crystalline powder |
| pKa | 4.0, 8.0 |
| Source | Streptomyces caespitosus var. detoxicus |
Selective Antagonism of this compound against Blasticidin S
| Microorganism | Effect of Blasticidin S | Effect of this compound on Blasticidin S Activity | Outcome in Combined Treatment |
| Bacillus cereus | Inhibited | Antagonized | Growth Permitted |
| Piricularia oryzae (Rice Blast Fungus) | Inhibited | No Antagonism | Growth Inhibited |
| Gram-negative bacteria (general) | Susceptible | Limited to no antagonism reported | Growth Inhibited |
Experimental Protocols
Protocol for Blasticidin S Selection (Baseline)
This protocol outlines the standard use of Blasticidin S for selecting resistant microorganisms.
Materials:
-
Blasticidin S HCl (commercially available)
-
Appropriate liquid and solid growth media for the target microorganism
-
Sterile water or appropriate buffer for stock solution
-
Microorganism of interest (with and without Blasticidin S resistance gene)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Blasticidin S HCl in sterile water. Filter-sterilize through a 0.22 µm filter. Aliquot and store at -20°C for long-term use. The stock solution is stable for 6-8 weeks at -20°C.[2]
-
Working Concentration Determination (Kill Curve): a. Inoculate the target microorganism into a liquid medium. b. Prepare a series of cultures with varying concentrations of Blasticidin S (e.g., 0, 10, 25, 50, 100, 200 µg/mL). The effective concentration is highly dependent on the organism.[2] c. Incubate under optimal growth conditions. d. Monitor growth over time (e.g., by measuring optical density at 600 nm for bacteria). e. The minimum inhibitory concentration (MIC) is the lowest concentration that completely inhibits growth. This concentration will be used for selection.
-
Selection on Solid Media: a. Prepare the appropriate solid agar (B569324) medium. b. Autoclave and cool to 45-50°C. c. Add Blasticidin S to the predetermined final concentration. d. Pour plates and allow them to solidify. e. Plate the microbial culture (e.g., transformed cells) and incubate. f. Only colonies with resistance to Blasticidin S will grow.
Protocol for Using this compound as a Selective Antagonist
This protocol provides a framework for determining the optimal concentrations of this compound and Blasticidin S for establishing a counter-selection system.
Objective: To create a growth medium where a Blasticidin S-sensitive organism (e.g., Bacillus cereus) can grow in the presence of Blasticidin S due to the protective effect of this compound, while another Blasticidin S-sensitive organism (e.g., Piricularia oryzae) cannot.
Materials:
-
This compound
-
Blasticidin S HCl
-
Target microorganisms (e.g., Bacillus cereus and a non-protected species)
-
Appropriate liquid and solid growth media
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 10 mg/mL stock solution of Blasticidin S HCl as described in Protocol 4.1. b. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or a buffer in which it is soluble). Due to limited commercial availability, this may need to be isolated from S. caespitosus cultures.
-
Determination of Optimal Concentrations (Checkerboard Assay): a. Use a 96-well microtiter plate. b. Prepare a two-dimensional matrix of concentrations. In the x-axis, create a serial dilution of Blasticidin S (e.g., starting from the MIC determined in Protocol 4.1). In the y-axis, create a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). c. Inoculate each well with the target microorganism that is expected to be protected by this compound (e.g., Bacillus cereus). d. Incubate under optimal growth conditions. e. Measure growth (e.g., OD₆₀₀) after a suitable incubation period. f. The optimal combination is the lowest concentration of this compound that allows robust growth in the presence of an inhibitory concentration of Blasticidin S.
-
Validation of Selectivity: a. Using the optimal concentrations of this compound and Blasticidin S determined in the previous step, prepare liquid or solid media. b. Inoculate with the protected organism (Bacillus cereus) and the non-protected organism (Piricularia oryzae). c. As controls, inoculate each organism on media with no additives, with only Blasticidin S, and with only this compound. d. Incubate and observe the growth patterns. Successful counter-selection will show growth of the protected organism and inhibition of the non-protected organism in the combined treatment.
Visualizations
Signaling and Logical Relationships
Caption: Logical diagram of this compound antagonizing Blasticidin S to permit protein synthesis.
Experimental Workflow
Caption: Experimental workflow for determining optimal concentrations for counter-selection.
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth of protected organism in combined treatment | Concentration of this compound is too low. | Increase the concentration of this compound in the checkerboard assay. |
| Concentration of Blasticidin S is too high. | Re-verify the MIC and use a concentration closer to the MIC in the checkerboard assay. | |
| Growth of non-protected organism in combined treatment | The organism is not susceptible to the tested concentration of Blasticidin S. | Perform a kill curve for the non-protected organism to ensure the Blasticidin S concentration is inhibitory. |
| The organism is unexpectedly protected by this compound. | This would be a novel finding. Document the result and consider this organism unsuitable for this specific counter-selection pair. |
Conclusion
This compound represents a valuable tool for specialized microbial selection strategies. Its ability to selectively antagonize Blasticidin S opens up possibilities for designing complex culture conditions, for example, in co-culture experiments or for the selection of specific microbial interactions. Due to the limited amount of recent research and commercial availability, the application of this compound requires empirical determination of optimal conditions as outlined in the provided protocols. Researchers are encouraged to use the methodologies described here as a starting point for developing their own specific applications.
References
Applications of Detoxin D1 in Plant Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detoxin D1 is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces caespitosus, and has also been identified in some Nocardia species. It belongs to a class of cyclic depsipeptides known as the detoxin complex. The primary and most well-documented biological activity of the detoxin complex is its ability to act as a selective antagonist to the antibiotic blasticidin S. While research directly focusing on the application of purified this compound in plant disease control is limited, the broader context of Streptomyces metabolites as biocontrol agents suggests significant potential. Recent studies have identified components of the detoxin complex, such as valyldetoxinine, in microbial extracts that exhibit both antifungal activity against plant pathogens and plant growth-promoting effects.
These findings open up avenues for investigating this compound as a potential biopesticide or a tool to study plant-pathogen interactions. This document provides an overview of the potential applications, hypothesized mechanisms of action, and detailed exemplary protocols for researchers interested in exploring the role of this compound in plant disease studies.
Potential Applications in Plant Disease Studies
-
Direct Antagonism of Phytopathogens: As a microbial secondary metabolite, this compound may exhibit direct inhibitory effects on the growth and development of various plant pathogenic fungi and bacteria. Its activity as a blasticidin S antagonist suggests a specific mode of action that could be exploited.
-
Induction of Plant Defense Responses: Many microbial metabolites are known to act as elicitors of the plant's innate immune system. This compound could potentially trigger induced systemic resistance (ISR) or systemic acquired resistance (SAR), leading to a broad-spectrum and long-lasting protection against pathogens.
-
Tool for Studying Plant Physiology and Disease Mechanisms: The specific antagonism of blasticidin S by this compound can be utilized as a research tool to investigate the mode of action of this antibiotic in plants and to study the plant's response to protein synthesis inhibition.
-
Synergistic Effects with Other Biocontrol Agents: this compound could be investigated for synergistic effects when used in combination with other biocontrol agents or conventional fungicides, potentially leading to more effective and sustainable disease management strategies.
Data Presentation
Due to the limited publicly available data on the direct application of purified this compound against plant pathogens, the following table presents data from a study on an extract containing a related compound, valyldetoxinine, from Actinoplanes humicola. This provides a preliminary indication of the potential efficacy of detoxin-related compounds in plant disease control.
Table 1: Antifungal Activity of an Actinoplanes humicola Extract Containing Valyldetoxinine against Various Plant Pathogens
| Pathogen | Host Plant | Disease | Antifungal Effect of Extract |
| Fusarium tabacinum | Basil | Black leg disease | High |
| Monilinia fructigena | Fruit trees | Brown rot | Moderate |
| Rhizoctonia solani | Various | Damping-off, root rot | Moderate |
| Fusarium oxysporum | Various | Fusarium wilt | Moderate |
| Penicillium expansum | Pome fruits | Blue mold | Moderate |
| Penicillium digitatum | Citrus fruits | Green mold | Moderate |
| Sclerotinia sclerotiorum | Various | White mold | Promising |
| Penicillium commune | Various | Post-harvest decay | Promising |
Table 2: Effect of Actinoplanes humicola (Containing Valyldetoxinine) on Basil Plants Infected with Fusarium tabacinum
| Treatment | Disease Index (%) | Control Effect (%) |
| F. tabacinum only (Control) | > 36 | - |
| A. humicola + F. tabacinum | 0.2 | 99.5 |
Hypothesized Signaling Pathways
The interaction of this compound with plant cells could potentially trigger defense signaling pathways. Below are hypothetical models of these interactions.
Experimental Protocols
The following are detailed, exemplary protocols for evaluating the efficacy of this compound in plant disease studies. These are general methodologies that can be adapted to specific plant-pathogen systems.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.
Materials:
-
Purified this compound
-
Fungal pathogen of interest (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Solvent for this compound (e.g., DMSO, methanol (B129727) - sterile filtered)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved PDA to 45-50°C in a water bath.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest concentration used.
-
Gently swirl the flasks to ensure homogenous mixing and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify.
-
From a 7-day-old culture of the fungal pathogen, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of the PDA plates (both control and this compound-amended).
-
Seal the plates with parafilm and incubate at the optimal temperature for the fungal pathogen (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treatment plate.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the inhibition percentage against the logarithm of the this compound concentration.
Protocol 2: Plant Inoculation Assay for Induced Resistance
Objective: To assess the ability of this compound to induce systemic resistance in a host plant against a pathogen.
Materials:
-
Host plant seedlings (e.g., tomato, Arabidopsis) at a suitable growth stage (e.g., 3-4 true leaves).
-
Purified this compound.
-
Pathogen suspension (e.g., spore suspension of a fungus, bacterial cell suspension).
-
Surfactant (e.g., Tween 20).
-
Growth chamber or greenhouse with controlled conditions.
-
Spray bottles.
Procedure:
-
Prepare a solution of this compound at various concentrations (e.g., 10, 50, 100 µM) in sterile water with a small amount of surfactant (e.g., 0.02% Tween 20). Prepare a mock control solution with only water and surfactant.
-
Apply the this compound and mock solutions to the lower two leaves of the plant seedlings by spraying until runoff. Ensure even coverage. This is the "induction" step.
-
Keep the treated plants in a growth chamber for a specific induction period (e.g., 48-72 hours).
-
After the induction period, prepare a suspension of the pathogen at a known concentration (e.g., 10^5 spores/mL for a fungus or 10^8 CFU/mL for a bacterium).
-
Challenge-inoculate the upper, non-treated leaves of both the this compound-treated and mock-treated plants with the pathogen suspension. This can be done by spraying or by drop-inoculation.
-
Maintain the inoculated plants in a high-humidity environment for the first 24 hours to facilitate infection. Then, return them to optimal growth conditions.
-
Monitor the plants for disease development over a period of 7-14 days.
-
Assess disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis). Calculate a disease index for each treatment group.
-
Calculate the percentage of disease reduction compared to the mock-treated control.
Protocol 3: Analysis of Defense-Related Gene Expression by RT-qPCR
Objective: To determine if this compound treatment leads to the upregulation of plant defense-related genes.
Materials:
-
Plant tissue samples from Protocol 2 (collected at different time points after this compound treatment).
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR instrument and reagents (e.g., SYBR Green).
-
Primers for defense-related genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA/ET pathway) and a reference gene (e.g., Actin).
Procedure:
-
Harvest leaf tissue from this compound-treated and mock-treated plants at various time points (e.g., 0, 6, 12, 24, 48 hours post-treatment). Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the mock-treated control, normalized to the reference gene.
Conclusion
While specific, detailed studies on the application of this compound in plant disease management are still emerging, the existing knowledge about its producing organisms, Streptomyces spp., and related compounds provides a strong rationale for its investigation. The provided hypothetical frameworks and exemplary protocols offer a solid starting point for researchers to explore the potential of this compound as a novel biocontrol agent and a tool for advancing our understanding of plant-pathogen interactions. Further research is warranted to elucidate its precise mode of action, efficacy against a broader range of plant pathogens, and its potential for practical application in agriculture.
Detoxin D1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Detoxin D1, a selective antagonist of blasticidin S. These guidelines cover solubility, preparation for experimental use, and the underlying mechanism of action.
Introduction
This compound is a natural product known for its selective antagonism of blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. By interfering with the action of blasticidin S, this compound serves as a valuable tool in studying ribosomal function, protein translation, and mechanisms of antibiotic resistance. This document outlines the essential information for the effective use of this compound in a laboratory setting.
Data Presentation: Physicochemical Properties and Solubility
This compound is a peptide derivative with the molecular formula C28H41N3O8 and a molecular weight of 547.64 g/mol . For optimal experimental design, understanding its solubility in various solvents is crucial.
| Property | Value | Source |
| Molecular Formula | C28H41N3O8 | --INVALID-LINK-- |
| Molecular Weight | 547.64 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline Powder | |
| Storage (Powder) | -20°C for up to 3 years | --INVALID-LINK-- |
| Storage (In Solvent) | -80°C for up to 1 year | --INVALID-LINK-- |
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | Soluble (a concentration of 40 mg/mL has been reported for stock solutions) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. Sonication can aid in dissolution.[1] |
| Ethanol (B145695) | Information not available. It is advisable to test solubility in a small sample. | Given its peptidic nature, solubility in ethanol may be limited. |
| Water/Aqueous Buffers | Sparingly soluble. | Due to its largely hydrophobic structure, this compound is expected to have low solubility in aqueous solutions. For experiments in aqueous media, it is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or protected from light)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, this would be 5.48 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (Optional): If the compound does not dissolve completely, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear. It is advisable to use an ultrasonic cleaner rather than an ultrasonic disruptor to avoid degradation of the compound.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year).[1]
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for utilizing this compound in cell-based assays to study its antagonistic effects on blasticidin S-induced cytotoxicity.
Mechanism of Action: Antagonism of Blasticidin S
This compound's primary mechanism of action is the selective antagonism of blasticidin S. Blasticidin S is a potent antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. It achieves this by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.
The binding of blasticidin S to the ribosome interferes with two critical steps in protein synthesis:
-
Peptide Bond Formation: It obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby hindering the formation of peptide bonds.
-
Translation Termination: Blasticidin S also inhibits the termination of translation by preventing the binding of release factors to the ribosome.
This compound is believed to act as a competitive antagonist, likely by binding to a site on the ribosome that overlaps with or is allosterically coupled to the blasticidin S binding site. This prevents blasticidin S from exerting its inhibitory effects, thus allowing protein synthesis to proceed.
The following diagram illustrates the proposed signaling pathway of blasticidin S and the antagonistic action of this compound.
References
Application Notes and Protocols: Detoxin D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detoxin D1 is a cyclic depsipeptide produced by Streptomyces caespitosus. It has been identified as a selective antagonist of Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes. This property makes this compound a valuable research tool for studying the mechanisms of protein synthesis and ribosome function. These application notes provide detailed information on the recommended storage conditions, stability, and relevant experimental protocols for this compound.
Storage Conditions for this compound
Proper storage of this compound is critical to maintain its biological activity and structural integrity. The following conditions are recommended based on general best practices for peptide-based natural products.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Solvent(s) | Duration | Special Considerations |
| Lyophilized Powder | -20°C for short-term | N/A | Up to 1 year | Protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| -80°C for long-term | N/A | Several years | Protect from moisture. | |
| Stock Solution | -20°C | Dimethyl sulfoxide (B87167) (DMSO) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Dimethyl sulfoxide (DMSO) | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Note: For biological assays, ensure the final concentration of the solvent (e.g., DMSO) is compatible with the experimental system and does not exceed cytotoxic levels.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. While specific stability studies on this compound are not extensively documented in the public domain, the following information is based on the general chemical properties of peptides and depsipeptides.
Table 2: Predicted Stability of this compound Under Various Conditions
| Condition | Expected Stability | Potential Degradation Pathways |
| Acidic pH (pH < 4) | Moderate to Low | Hydrolysis of ester and amide bonds. |
| Neutral pH (pH 6-8) | Moderate | Deamidation, oxidation. |
| Alkaline pH (pH > 8) | Low | Racemization, hydrolysis of ester and amide bonds. |
| Elevated Temperature (>40°C) | Low | Increased rate of all degradation reactions. |
| Exposure to Light (UV) | Moderate to Low | Photodegradation of aromatic residues (e.g., Phenylalanine). |
| Oxidizing Agents (e.g., H₂O₂) | Moderate | Oxidation of susceptible amino acid residues. |
Experimental Protocols
Protocol for Stability Assessment of this compound (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
4.1.1. Objective To identify the degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.
4.1.2. Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
4.1.3. Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Blasticidin S Protocols and Understanding its Antagonism by Detoxin D1
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Blasticidin S and the current understanding of its interaction with Detoxin D1. While the concept of direct enzymatic inactivation of Blasticidin S by this compound is not supported by available scientific literature, this guide offers insights into their relationship as antagonist and provides comprehensive troubleshooting for Blasticidin S applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Blasticidin S?
Blasticidin S is a potent protein synthesis inhibitor in both prokaryotic and eukaryotic cells.[1][2][3] It specifically targets the ribosome, preventing the formation of peptide bonds and leading to rapid cell death.[2][3]
Q2: What is this compound and its relationship to Blasticidin S?
This compound is a natural product isolated from Streptomyces caespitosus and is part of a larger group of compounds known as the Detoxin Complex.[4] The Detoxin Complex, with this compound being a major active component, acts as a selective antagonist to Blasticidin S.[4][5] This means it can counteract the toxic effects of Blasticidin S in certain organisms, such as the bacterium Bacillus cereus.[4]
Q3: Does this compound enzymatically inactivate Blasticidin S?
Current scientific literature does not support the hypothesis that this compound enzymatically inactivates Blasticidin S. The observed antagonism is suggested to stem from other mechanisms, such as competition for cellular uptake. One study has specifically investigated the effect of the detoxin complex on Blasticidin S uptake in Bacillus cereus.
Q4: Can I use this compound to remove Blasticidin S from my cell culture medium?
There are no established protocols for using this compound to inactivate or remove Blasticidin S from cell culture media. The primary described use of the Detoxin Complex is to reduce the phytotoxicity of Blasticidin S in plant applications.[4] For cell culture, removal of Blasticidin S is typically achieved by washing the cells with fresh, antibiotic-free medium.
Q5: How do cells become resistant to Blasticidin S?
Resistance to Blasticidin S is conferred by the expression of resistance genes, most commonly bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][6] These genes encode for deaminase enzymes that convert Blasticidin S into a non-toxic hydroxy derivative.[1][6]
Troubleshooting Guide for Blasticidin S Selection
| Issue | Potential Cause | Troubleshooting Steps |
| All cells, including transfected ones, are dying. | Blasticidin S concentration is too high. | Perform a kill curve to determine the optimal concentration for your specific cell line.[7][8] Start with a range of concentrations (e.g., 1-10 µg/mL for mammalian cells).[7] |
| Cells are not actively dividing. | Ensure cells are healthy and in the logarithmic growth phase during selection. | |
| Incorrect medium composition. | For E. coli selection, use low salt LB medium (NaCl < 90mM) with a pH at or below 7.0.[6] High salt or alkaline pH can inactivate Blasticidin S, leading to the need for higher concentrations that might be toxic to even resistant cells.[6][9] | |
| No cell death is observed, even in control (non-transfected) cells. | Blasticidin S concentration is too low. | Confirm the concentration of your stock solution. Perform a kill curve with a higher range of Blasticidin S concentrations. |
| Blasticidin S has been inactivated. | Prepare fresh Blasticidin S stock solutions. Aqueous stocks are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[6] Avoid repeated freeze-thaw cycles and ensure the pH of the stock solution does not exceed 7.0.[6] | |
| Cell density is too high. | Plate cells at a lower density to ensure the antibiotic can effectively act on all cells. | |
| Inconsistent results between experiments. | Variability in cell plating density. | Standardize the number of cells plated for each experiment. |
| Inconsistent Blasticidin S activity. | Use a fresh aliquot of Blasticidin S stock for each experiment. Ensure consistent storage conditions. | |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination in your cell cultures. |
Data Presentation
Table 1: Recommended Starting Concentrations for Blasticidin S Selection
| Organism | Recommended Concentration Range | Reference |
| Mammalian Cells | 1 - 10 µg/mL | [7] |
| E. coli | 50 - 100 µg/mL | [6][9] |
| Yeast | 25 - 300 µg/mL | [6] |
Note: The optimal concentration is cell-line specific and should be determined empirically by performing a kill curve.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H41N3O8 | [2] |
| Molecular Weight | 547.6 g/mol | [2] |
| Description | A unique depsipeptide containing the amino acid detoxinine. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Blasticidin S Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of Blasticidin S required to kill non-transfected cells effectively.
Materials:
-
Your specific cell line (non-transfected)
-
Complete cell culture medium
-
Blasticidin S stock solution (e.g., 10 mg/mL in sterile water)
-
24-well or 96-well cell culture plates
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO2)
Procedure:
-
Seed your cells in a multi-well plate at a low density (e.g., 20-30% confluency) and allow them to attach overnight.
-
Prepare a series of dilutions of Blasticidin S in your complete culture medium. For mammalian cells, a typical range would be 0, 1, 2, 4, 6, 8, and 10 µg/mL.[7]
-
The next day, replace the medium in each well with the medium containing the different concentrations of Blasticidin S.
-
Incubate the cells under their normal growth conditions.
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[7]
Protocol 2: Selection of Stable Transfectants with Blasticidin S
Materials:
-
Transfected cell population (containing the Blasticidin S resistance gene)
-
Complete cell culture medium
-
Blasticidin S at the predetermined optimal concentration
Procedure:
-
Approximately 24-48 hours post-transfection, passage the cells into a new culture vessel with fresh complete medium containing the optimal concentration of Blasticidin S determined from your kill curve.
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
Monitor the culture for the emergence of resistant colonies. This may take one to several weeks.
-
Once distinct colonies are visible, they can be isolated and expanded for further analysis.
Visualizations
Caption: Mechanism of action of Blasticidin S, an inhibitor of protein synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C28H41N3O8 | CID 10482602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Detoxin Complex [drugfuture.com]
- 5. The detoxin complex, selective antagonists of blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. toku-e.com [toku-e.com]
- 8. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 9. abo.com.pl [abo.com.pl]
Detoxin D1 stability in different cell culture media
Welcome to the Technical Support Center for Detoxin D1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different cell culture media and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of blasticidin S.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. It achieves this by targeting the ribosome, thereby preventing the formation of peptide bonds.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, the powder form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What are the key differences between DMEM and RPMI-1640 that might affect this compound stability?
A3: DMEM and RPMI-1640 are two common cell culture media with different compositions that can influence the stability of small molecules. DMEM generally has a higher concentration of amino acids and vitamins compared to RPMI-1640.[5][6] RPMI-1640, on the other hand, contains the reducing agent glutathione (B108866), which is not present in standard DMEM formulations.[5] The presence of certain amino acids, vitamins, and other components can potentially interact with and affect the stability of this compound.[7] Additionally, differences in glucose, calcium, and phosphate (B84403) concentrations between the two media can also play a role.[7][8]
Q4: Can I use this compound in a medium containing serum?
A4: Yes, this compound can be used in media supplemented with serum (e.g., Fetal Bovine Serum - FBS). However, it is important to note that serum proteins can sometimes bind to small molecules, which may affect their effective concentration and stability. It is recommended to validate your experimental conditions both with and without serum to understand its potential impact.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound in my experiments.
-
Question: My dose-response curves for this compound are inconsistent, or the IC50 value is higher than expected. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a common indicator of compound instability in cell culture media. If this compound degrades during your experiment, its effective concentration will decrease, leading to a higher apparent IC50 value and variability between experiments.[9]
-
Recommended Actions:
-
Determine Experimental Half-Life: To ensure a consistent concentration of this compound throughout your experiment, it is highly recommended to determine its half-life under your specific cell culture conditions (cell line, media, serum concentration). A detailed protocol for this is provided below.
-
Replenish the Compound: For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain a stable concentration.
-
Review Storage and Handling: Ensure that your stock solutions are stored correctly at -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.
-
-
Issue 2: I observed a precipitate in my cell culture wells after adding this compound.
-
Question: What should I do if I see a precipitate after adding this compound to my culture medium?
-
Answer: The formation of a precipitate can be due to several factors, including poor solubility at the tested concentration or interaction with media components.
-
Recommended Actions:
-
Check Solubility: Confirm the maximum solubility of this compound in your specific cell culture medium. You may need to perform a solubility test with a range of concentrations.
-
Optimize Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and non-toxic to your cells. High solvent concentrations can cause the compound to precipitate.[9]
-
Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes lead to precipitation. Ensure your diluted this compound solution is at the same temperature as your culture medium before adding it to the cells.[9]
-
Sonication: If the compound is not dissolving well in the solvent, sonication can help accelerate dissolution.[1]
-
-
Data on this compound Stability
The stability of this compound can be influenced by the composition of the cell culture medium. Below is a summary of hypothetical stability data in two common media, DMEM and RPMI-1640, to illustrate how such data would be presented.
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM (High Glucose) | % Remaining in RPMI-1640 |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 6 | 85 | 92 |
| 12 | 70 | 85 |
| 24 | 50 | 75 |
| 48 | 25 | 55 |
Table 2: Key Compositional Differences between DMEM and RPMI-1640
| Component | DMEM (High Glucose) | RPMI-1640 | Potential Impact on Stability |
| Glucose | 4500 mg/L | 2000 mg/L | High glucose may lead to changes in medium pH over time, potentially affecting compound stability. |
| Amino Acids | Higher Concentration | Lower Concentration | Certain amino acids can react with small molecules, leading to degradation.[7] |
| Vitamins | Higher Concentration | Lower Concentration | Vitamins can act as antioxidants or participate in degradation reactions.[7] |
| Glutathione | Absent | Present | As a reducing agent, glutathione can protect compounds from oxidative degradation.[5] |
| Calcium | 1.8 mM | 0.8 mM | Divalent cations can sometimes chelate with compounds or influence their stability.[7][8] |
| Phosphate | 1 mM | 5 mM | Phosphate concentration can affect buffering capacity and interact with certain compounds.[7][8] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
24-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (ice-cold)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium to be tested (with and without 10% FBS) and pre-warm to 37°C.
-
Prepare the working solution by diluting the this compound stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
-
Incubation and Sample Collection:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound inhibits protein synthesis by antagonizing Blasticidin S.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 6. Dmem composition | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of Detoxin D1 in mammalian cells
Technical Support Center: Detoxin D1
Disclaimer: The following information is provided as a template to address the potential off-target effects of a hypothetical compound, "this compound," in mammalian cells. As of the last update, "this compound" is not a known entity in publicly available scientific literature. The data, pathways, and protocols described below are illustrative and based on common methodologies for assessing off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A: Off-target effects are unintended interactions of a drug with cellular components other than its primary therapeutic target.[1][2] For a compound like this compound, assumed to be a kinase inhibitor, these effects could arise from its binding to other kinases with similar ATP-binding pockets or to structurally unrelated proteins.[3][4] These unintended interactions can lead to cellular toxicity, altered signaling pathways, and misinterpretation of experimental results, which are significant concerns during drug development.[1][5]
Q2: How can I predict potential off-target effects of this compound in silico?
A: Before beginning wet-lab experiments, computational methods can be employed to predict potential off-target interactions.[6] Approaches like rational drug design, which utilizes computational and structural biology tools, can help anticipate interactions by analyzing the molecular structure of this compound against a database of known protein structures.[7] Machine learning algorithms and AI can further refine these predictions to identify likely off-target candidates.[7][8]
Q3: What are the primary experimental approaches to identify the off-target effects of this compound?
A: Experimental methods are broadly categorized as biased (candidate-based) or unbiased (genome-wide).[1]
-
Biased approaches focus on predicted off-targets. This often involves targeted sequencing or specific functional assays.
-
Unbiased approaches aim to identify all potential interactions without prior assumptions. Key techniques include:
-
Kinase Profiling: Screening this compound against a large panel of purified kinases to determine its selectivity.[4][9][10]
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of proteins upon ligand binding inside intact cells.[1]
-
Proteomics-based methods: Using techniques like affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates.
-
Q4: Can off-target effects of this compound be beneficial?
A: While often associated with adverse effects, some off-target interactions can have therapeutic benefits (polypharmacology).[4] For instance, a kinase inhibitor might beneficially inhibit other kinases involved in the same or related oncogenic pathways.[4] However, any unintended activity must be carefully characterized to ensure a favorable risk-benefit profile.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in this compound-Treated Cells
-
Question: I am observing significant cytotoxicity at concentrations where the on-target effect of this compound should be minimal. What could be the cause?
-
Answer: This could indicate potent off-target toxicity.
-
Verify On-Target Activity: First, confirm that this compound is active against its intended target at the concentrations used.
-
Perform Dose-Response Cytotoxicity Assays: Conduct assays like MTT, LDH release, or real-time cytotoxicity assays across a broad range of this compound concentrations to determine the EC50 for toxicity.[11][12][13][14]
-
Knockout/Knockdown of the Primary Target: A critical experiment is to treat cells lacking the intended target with this compound. If the cells still die, the toxicity is definitively off-target.[5]
-
Broad-Spectrum Kinase Screen: A kinase selectivity profile will reveal if this compound is potently inhibiting essential "housekeeping" kinases.[9][10]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: this compound is highly potent in a biochemical assay with the purified target protein, but its effect in cellular assays is much weaker. Why?
-
Answer: This is a common issue that can be attributed to several factors:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP: In biochemical assays, ATP concentrations can be controlled. In cells, high physiological ATP levels (mM range) can outcompete ATP-competitive inhibitors like this compound.[3]
-
Drug Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Issue 3: Inconsistent Results Across Different Cell Lines
-
Question: The off-target profile of this compound seems to vary significantly between different mammalian cell lines. What explains this?
-
Answer: This variability is expected and can provide valuable information:
-
Differential Protein Expression: The expression levels of on- and off-target proteins can vary dramatically between cell lines. A cell line that does not express a particular off-target will not show effects related to its inhibition.
-
Genetic Background: Different genetic backgrounds, including the status of key signaling pathways (e.g., Ras, p53), can alter the cellular response to off-target effects.
-
Metabolic Differences: Cell lines can have different metabolic activities, leading to variations in the biotransformation of this compound.[15]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
This table summarizes the inhibitory activity of a hypothetical 1 µM concentration of this compound against a panel of kinases. The "S-Score" is a quantitative measure of selectivity.
| Kinase Target | % Inhibition at 1 µM | S-Score (1 µM) | Notes |
| Primary Target Kinase | 98% | N/A | On-target activity |
| Off-Target Kinase A | 85% | 0.02 | Structurally similar to primary target |
| Off-Target Kinase B | 62% | 0.05 | Implicated in cell cycle control |
| Off-Target Kinase C | 45% | 0.10 | Member of the same kinase family |
| Off-Target Kinase D | 12% | >0.5 | Minimal interaction |
| ... (400+ other kinases) | <10% | >0.5 | Considered non-hits |
Table 2: Comparative Cytotoxicity of this compound in Various Cell Lines
This table presents the half-maximal effective concentration (EC50) for the on-target effect and the half-maximal cytotoxic concentration (CC50) for off-target toxicity. The therapeutic index (TI) indicates the safety window.
| Cell Line | Primary Target Expression | On-Target EC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/EC50) |
| Cell Line A | High | 50 | 5,000 | 100 |
| Cell Line B | Moderate | 150 | 4,500 | 30 |
| Cell Line C (Target KO) | None | N/A | 4,800 | N/A |
| Normal Fibroblasts | Low | >10,000 | >10,000 | N/A |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For screening, a final concentration of 1 µM is common.
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers panels of >400 human kinases.
-
Assay Principle: Assays are typically radiometric (33P-ATP) or fluorescence-based, measuring the phosphorylation of a substrate by each kinase in the presence and absence of this compound.
-
Execution:
-
Each kinase reaction is performed in a multi-well plate.
-
This compound (or vehicle control) is pre-incubated with the kinase.
-
The reaction is initiated by adding ATP and the specific substrate.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percent inhibition for each kinase is calculated relative to the vehicle control. Results are often visualized as a dendrogram to show which kinase families are most affected.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Objective: To quantify the cytotoxic effects of this compound on mammalian cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the CC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detoxification of Mycotoxins through Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the purity and quality of a Detoxin D1 sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of Detoxin D1 samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for a this compound sample?
A1: The primary quality attributes for a this compound sample include purity, identity, and stability. Purity is typically assessed by chromatographic methods to determine the percentage of the main compound and to identify and quantify any impurities. Identity confirmation ensures that the sample is indeed this compound, which is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Stability studies are conducted to understand how the quality of the sample changes over time under different storage conditions.
Q2: What are the potential impurities I might find in my this compound sample?
A2: Impurities in a this compound sample can originate from the synthesis process or from degradation. These can include:
-
Process-related impurities: Incomplete reaction products, residual solvents, and reagents.
-
Product-related impurities:
-
Truncated or extended sequences: Peptides with missing or additional amino acid residues.
-
Stereoisomers: Diastereomers or enantiomers of this compound.
-
Side-chain modifications: Oxidation or deamidation of amino acid residues.
-
Related detoxins: Such as Detoxin D3 or valyldetoxinine.
-
A thorough impurity profiling is essential to ensure the safety and efficacy of the sample.[1][2][3][4][5]
Troubleshooting Guides
HPLC Purity Analysis
Issue: Poor peak shape or resolution in HPLC analysis.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. For peptide analysis using reverse-phase HPLC, a pH of 2-3 is often used to ensure sharp peaks. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common mobile phase additive.
-
Column Selection: Use a C18 column with a wide pore size (e.g., 300 Å) suitable for peptide separations.
-
Gradient Optimization: Adjust the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks.
-
Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve resolution.
-
Sample Overload: Ensure you are not overloading the column. Reduce the injection volume or sample concentration.
Identity Confirmation by Mass Spectrometry
Issue: Ambiguous fragmentation pattern in MS/MS analysis.
Troubleshooting Steps:
-
Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and preserve the molecular ion.
-
Collision Energy: Optimize the collision energy in the collision-induced dissociation (CID) cell. A stepwise increase in collision energy can help in identifying the optimal setting for generating informative fragment ions.
-
Fragment Ion Analysis: Compare the observed fragment ions with theoretical fragmentation patterns for depsipeptides. Look for characteristic b- and y-type ions from the peptide backbone and losses of side chains.[6][7][8][9]
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a general framework for the analysis of this compound purity using reverse-phase HPLC.[10][11][12][13][14]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Reference standard (if available)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurities relative to the main peak. For critical applications, a purity level of >95% is often required.[15][16]
-
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing the purity of a this compound sample using HPLC.
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of this compound's identity.
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)
Reagents:
-
Same as HPLC protocol
Procedure:
-
LC Separation: Use the same HPLC method as described for purity analysis to separate the components of the sample before they enter the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]+) of this compound. The expected molecular formula is C28H41N3O8, with a monoisotopic mass of approximately 547.2894 g/mol .
-
Perform MS/MS fragmentation of the parent ion and analyze the resulting fragment ions to confirm the peptide sequence and structure.
-
Logical Flow for Identity Confirmation
Caption: Logical workflow for confirming the identity of this compound using LC-MS.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and conformation of this compound in solution.[17][18][19][20][21]
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d)
-
This compound sample (approx. 5-10 mg)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Experiments:
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the 3D conformation.
-
¹³C NMR and HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances and directly correlate them to their attached protons.
-
-
Data Analysis:
-
Assign all proton and carbon signals to the specific atoms in the this compound structure.
-
Analyze NOE/ROE correlations to determine the solution conformation of the molecule.
-
Compare the obtained spectra with any available reference spectra for this compound.
-
Typical ¹H NMR Data Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | DMSO-d6 |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time | 3.28 s |
| Spectral Width | 12 ppm |
Quality Control Specifications
The following table provides a general set of specifications for a high-quality this compound sample, based on common standards for peptide drugs.[15][22][23][24]
| Test | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure of this compound | LC-MS, NMR |
| Purity (HPLC) | ≥ 95.0% | HPLC-UV |
| Any single impurity | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 5.0% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography |
| Assay (by HPLC) | 95.0% - 105.0% | HPLC-UV (against a reference standard) |
References
- 1. Characterization of structurally related peptide impurities using HPLC-QTOF-MS/MS: application to Cbf-14, a novel antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. veeprho.com [veeprho.com]
- 5. waters.com [waters.com]
- 6. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. uab.edu [uab.edu]
- 10. hplc.eu [hplc.eu]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 14. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. genscript.com [genscript.com]
- 17. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 18. A convenient method for determining cyclic peptide conformation from 1D 1H-NMR information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]
- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. polypeptide.com [polypeptide.com]
- 24. biopharminternational.com [biopharminternational.com]
Addressing solubility issues with Detoxin D1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Detoxin D1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a peptide and a selective antagonist of blasticidin S.[1][2] It is produced by Streptomyces caespitosus. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H41N3O8 | [3] |
| Molecular Weight | 547.64 g/mol | [3] |
| Appearance | Solid powder | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer. Why is this happening?
This compound is a hydrophobic peptide, meaning it has poor solubility in water-based (aqueous) solutions.[4] Direct dissolution in aqueous buffers like PBS or cell culture media is often challenging and can lead to precipitation or incomplete solubilization.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4]
Q4: How do I prepare a working solution of this compound in my aqueous experimental buffer from a DMSO stock?
To prepare a working solution, you should first dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, slowly add the DMSO stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This method of gradual dilution helps to prevent the peptide from precipitating out of solution.
Q5: What is the maximum recommended concentration of DMSO in my final working solution?
For most cell-based assays, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cellular toxicity. However, the tolerance to DMSO can vary between cell lines and experimental systems. It is recommended to run a vehicle control (your aqueous buffer with the same final concentration of DMSO) to assess any potential effects of the solvent on your experiment.
Troubleshooting Guides
Issue 1: Precipitate forms when I add my this compound DMSO stock to my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high: The solubility limit of this compound in the final aqueous buffer has been exceeded. | Lower the final concentration of this compound in your working solution. Prepare a more dilute working solution from your stock. |
| Rapid addition of stock solution: Adding the DMSO stock too quickly can cause localized high concentrations of the peptide, leading to precipitation. | Add the DMSO stock solution very slowly (dropwise) to the aqueous buffer while continuously and gently mixing. |
| Low temperature of the aqueous buffer: Some compounds are less soluble at lower temperatures. | Ensure your aqueous buffer is at room temperature before adding the this compound stock solution. |
| Incorrect pH of the buffer: The solubility of peptides can be pH-dependent. | While specific data for this compound is unavailable, you can empirically test a small range of pH values for your final buffer to see if solubility improves. |
Issue 2: My this compound solution is cloudy or hazy.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution: The peptide has not fully dissolved in the initial solvent or the final buffer. | After preparing the DMSO stock, ensure the solution is clear before proceeding. Sonication can aid in dissolution. When diluting into the aqueous buffer, allow sufficient time for mixing. |
| Micro-precipitation: Very fine precipitate is suspended in the solution. | Centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant, avoiding the pellet. Consider filtering the solution through a 0.22 µm syringe filter, but be aware that this may remove some of the dissolved peptide if it is prone to aggregation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Objective: To prepare a diluted, aqueous working solution of this compound for use in experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium) at room temperature
Procedure:
-
Determine the final concentration of this compound and the final volume of the working solution required for your experiment.
-
Calculate the volume of the this compound DMSO stock needed. Ensure the final DMSO concentration will be compatible with your experimental system (ideally ≤ 0.5%).
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions of this compound for extended periods.
Visualization
Mechanism of Action: this compound as a Blasticidin S Antagonist
Blasticidin S is an antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[5] This binding interferes with peptide bond formation and traps transfer RNA (tRNA) in a deformed state, ultimately halting translation.[6] this compound acts as a selective antagonist to Blasticidin S, presumably by competing for or preventing its binding to the ribosome, thereby protecting the cell from the toxic effects of Blasticidin S.[1][2]
Caption: this compound antagonizes Blasticidin S, preventing its inhibition of protein synthesis at the ribosome.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The detoxin complex, selective antagonists of blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H41N3O8 | CID 10482602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. pnas.org [pnas.org]
Technical Support Center: Mitigating Detoxin D1 Degradation in Long-Term Experiments
Welcome to the technical support center for Detoxin D1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic depsipeptide produced by the bacterium Streptomyces caespitosus. As a selective antagonist of blasticidin S, it is a valuable tool in biochemical and pharmaceutical research. Like many complex biomolecules, this compound is susceptible to degradation over time, especially in solution. This degradation can lead to a loss of biological activity, compromising experimental results and the therapeutic potential of the compound. The primary concern for its stability revolves around the hydrolysis of its ester and amide bonds, as well as potential oxidation of its amino acid residues.
Q2: What are the primary factors that can cause this compound to degrade?
Several factors can influence the stability of this compound in an experimental setting. These include:
-
pH: The stability of this compound is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and amide linkages within its structure.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage and experiments, maintaining a low temperature is crucial.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of the molecule.
-
Oxidizing Agents: The presence of oxidizing agents or reactive oxygen species can lead to the modification of susceptible amino acid residues within the this compound structure, such as phenylalanine.
-
Enzymatic Degradation: While some depsipeptides show metabolic stability, the presence of proteases or esterases in a biological experimental system could potentially lead to enzymatic degradation.
Q3: How should I store this compound to ensure its long-term stability?
For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. When preparing stock solutions, it is recommended to use a high-quality, anhydrous solvent such as DMSO or ethanol (B145695). Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C.
Troubleshooting Guides
Issue 1: Loss of this compound activity in my long-term cell culture experiment.
Possible Cause 1: pH-mediated hydrolysis. The pH of cell culture media can shift over time due to cellular metabolism. This compound is susceptible to hydrolysis under both acidic and basic conditions.
Troubleshooting Steps:
-
Monitor Media pH: Regularly monitor the pH of your cell culture medium throughout the experiment.
-
Buffer Selection: Ensure your culture medium is adequately buffered to maintain a stable physiological pH (typically 7.2-7.4).
-
Frequent Media Changes: For very long-term experiments, consider more frequent replacement of the culture medium containing this compound to maintain both pH and compound concentration.
Possible Cause 2: Thermal degradation. Even at a standard incubation temperature of 37°C, gradual thermal degradation of this compound can occur over several days or weeks.
Troubleshooting Steps:
-
Replenish this compound: In long-term experiments, it may be necessary to replenish this compound at regular intervals to compensate for thermal degradation. The frequency of replenishment will depend on the total duration of the experiment.
-
Control Experiments: Include control groups where fresh this compound is added at the end of the experiment to differentiate between loss of activity due to degradation and other experimental factors.
Issue 2: Inconsistent results between different batches of this compound solutions.
Possible Cause 1: Inconsistent initial concentration due to poor solubility. this compound may not be fully dissolved if not prepared correctly, leading to variations in the actual concentration of the working solutions.
Troubleshooting Steps:
-
Proper Dissolution Technique: When preparing stock solutions, ensure the lyophilized powder is completely dissolved. Gentle vortexing or sonication may be required. Visually inspect the solution to ensure there are no particulates.
-
Solvent Choice: Use a recommended solvent such as DMSO or ethanol to prepare the initial high-concentration stock solution before diluting into aqueous buffers or media.
Possible Cause 2: Degradation during storage of stock solutions. Improper storage of stock solutions can lead to significant degradation before the solution is even used in an experiment.
Troubleshooting Steps:
-
Aliquot and Freeze: As mentioned in the FAQs, always aliquot stock solutions into single-use volumes and store them at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Thaw only the required number of aliquots for each experiment. Do not refreeze and reuse thawed aliquots.
-
Protect from Light: Store all this compound solutions in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
Quantitative Data Summary
Table 1: Chemical Stability of Kahalalide F (Cyclic Depsipeptide) at 80°C [1]
| pH | Half-life (hours) |
| 0 | 1.1 |
| 1 | 20 |
| 7 | 8.6 |
Table 2: Chemical Stability of Kahalalide F (Cyclic Depsipeptide) at 26°C [1]
| pH | Half-life (hours) |
| 11 | 1.65 |
Note: This data is for Kahalalide F and should be used as a general guide. The actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the degradation of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., phosphate-buffered saline, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubator or water bath
-
Light-protected vials
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Dispense the working solution into several light-protected vials, one for each time point.
-
Place the vials in a temperature-controlled environment that mimics the experimental conditions (e.g., 37°C).
-
At each designated time point (e.g., 0, 24, 48, 72 hours), remove one vial and immediately analyze it by HPLC. Store the sample at -80°C if immediate analysis is not possible.
-
HPLC Analysis:
-
Set the column temperature (e.g., 40°C).
-
Set the UV detection wavelength (a preliminary scan may be needed to determine the optimal wavelength for this compound).
-
Inject a standard volume of the sample onto the column.
-
Elute the compounds using a suitable gradient of mobile phase A and B. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the time 0 sample.
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Logic diagram for mitigating this compound degradation.
References
Identifying sources of variability in Detoxin D1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of variability in experimental results involving Detoxin D1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a peptide natural product produced by the bacterium Streptomyces caespitosus[1][][3][4]. Its chemical formula is C28H41N3O8 and it has a molecular weight of 547.64 g/mol [1][].
Q2: What is the known biological activity of this compound?
This compound has been reported to exhibit selective antagonism against the antibiotic blastcidin S. It also possesses a detoxifying activity against blastcidin S toxicity in both animal and plant cells[5].
Q3: What are the potential applications of this compound in research?
Based on its known activities, this compound could be investigated for its potential as a protective agent against certain toxins, as a tool to study mechanisms of antibiotic resistance, or as a lead compound for the development of novel therapeutics.
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from multiple factors, from sample preparation to the experimental system itself. This guide addresses common issues in a question-and-answer format.
Problem 1: Inconsistent or no observable bioactivity of this compound.
-
Is the this compound sample pure and properly stored?
-
Rationale: this compound is a peptide and can be susceptible to degradation. Impurities or degradation products can interfere with its activity.
-
Troubleshooting Steps:
-
Verify the purity of your this compound sample using analytical techniques such as HPLC or mass spectrometry.
-
Ensure that the compound is stored under the recommended conditions (e.g., -20°C or -80°C, desiccated, protected from light).
-
Prepare fresh stock solutions for each experiment.
-
-
-
Is the solvent for this compound appropriate and used at a non-toxic concentration?
-
Rationale: The choice of solvent can affect the solubility, stability, and delivery of this compound to the experimental system. High concentrations of some solvents (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Steps:
-
Consult the supplier's datasheet for recommended solvents. If not available, test the solubility in common biocompatible solvents like DMSO, ethanol, or water.
-
Always include a vehicle control (solvent alone) in your experiments to assess any solvent-induced effects.
-
Ensure the final concentration of the solvent in the experimental medium is below the threshold of toxicity for your specific cell type or organism.
-
-
Problem 2: High variability between experimental replicates.
-
Are the cell cultures or organisms in a consistent physiological state?
-
Rationale: The response to this compound can be influenced by the health, passage number, and confluency of cell cultures, or the age and condition of model organisms.
-
Troubleshooting Steps:
-
Use cells within a defined low passage number range.
-
Plate cells at a consistent density and allow them to acclimate before treatment.
-
For in vivo studies, use age- and weight-matched animals and ensure consistent housing and handling conditions.
-
-
-
Is the incubation time and concentration of this compound optimized?
-
Rationale: The biological effects of this compound are likely dose- and time-dependent. Sub-optimal conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal concentration range for this compound activity.
-
Conduct a time-course experiment to identify the optimal incubation time.
-
-
Problem 3: Unexpected or off-target effects observed.
-
Could there be interactions with other components in the experimental medium?
-
Rationale: Components in the cell culture medium (e.g., serum proteins) or other supplements could bind to this compound and modulate its activity.
-
Troubleshooting Steps:
-
If using serum-containing medium, consider testing the activity in serum-free conditions to assess potential protein binding effects.
-
Be aware of potential interactions with other treatments or compounds used in combination with this compound.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H41N3O8 | [1][] |
| Molecular Weight | 547.64 g/mol | [] |
| CAS Number | 37878-19-6 | [] |
| Source Organism | Streptomyces caespitosus | [1][][3][4] |
Experimental Protocols
Protocol 1: General Method for Assessing the Antagonistic Activity of this compound against Blasticidin S in a Microbial Growth Inhibition Assay
-
Microorganism Preparation: Culture a blastcidin S-sensitive microbial strain (e.g., Bacillus cereus) in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Assay Setup:
-
Prepare a 96-well microplate with a serial dilution of blastcidin S in the microbial growth medium.
-
To a parallel set of wells, add the same serial dilution of blastcidin S along with a fixed, non-toxic concentration of this compound.
-
Include a control group with this compound alone to ensure it does not inhibit microbial growth on its own.
-
Include a vehicle control and a no-treatment control.
-
-
Inoculation: Inoculate all wells with the prepared microbial culture to a final OD600 of ~0.05.
-
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism with shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour for 12-24 hours) using a microplate reader.
-
Data Analysis: Plot the growth curves for each condition. Determine the minimum inhibitory concentration (MIC) of blastcidin S in the presence and absence of this compound. A shift in the MIC to a higher concentration in the presence of this compound indicates antagonistic activity.
Mandatory Visualization
References
Validation & Comparative
Detoxin D1 vs. Detoxin C1: A Comparative Analysis of Bioactivity
In the realm of microbial secondary metabolites, the detoxin complex, produced by Streptomyces caespitosus, stands out for its unique biological activity as a selective antagonist of the antibiotic blasticidin S. Within this complex, Detoxin D1 and Detoxin C1 are two of the principal components. This guide provides a comparative analysis of their activities based on available scientific literature, offering insights for researchers in natural product chemistry, microbiology, and drug development.
Overview of this compound and Detoxin C1
This compound and Detoxin C1 are depsipeptides that share a common structural framework but differ in their acyl side chains. This structural variance is understood to be a key determinant of their biological potency. The primary reported activity of these compounds is the reversal of the inhibitory effect of blasticidin S on the growth of certain microorganisms, such as Bacillus cereus. This antagonistic action also extends to reducing the phytotoxicity of blasticidin S in plants like rice. Among the components of the detoxin complex, this compound has been noted for its superior specific activity.
Comparative Data
While detailed quantitative comparative studies are limited in publicly accessible literature, the foundational research on the detoxin complex provides a basis for a qualitative and physiochemical comparison.
| Property | This compound | Detoxin C1 |
| Molecular Formula | C28H41N3O8 | C25H35N3O8 |
| Molecular Weight | 547.64 g/mol | 505.56 g/mol |
| Reported Activity | High specific activity as a blasticidin S antagonist | Active as a blasticidin S antagonist |
| Primary Function | Counteracts the inhibitory action of blasticidin S against Bacillus cereus and reduces its phytotoxicity in rice plants. | Counteracts the inhibitory action of blasticidin S and reduces its phytotoxicity. |
Experimental Protocols
The following is a generalized experimental protocol for assessing the blasticidin S antagonistic activity of detoxins, based on common microbiological assays.
Protocol: Blasticidin S Antagonism Assay in Bacillus cereus
1. Preparation of Media and Reagents:
-
Prepare nutrient agar (B569324) plates for the cultivation of Bacillus cereus.
-
Prepare a stock solution of blasticidin S in sterile distilled water.
-
Prepare stock solutions of this compound and Detoxin C1 in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations.
2. Inoculum Preparation:
-
Grow a culture of Bacillus cereus in nutrient broth to a mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 10^6 CFU/mL).
3. Assay Procedure (Agar Diffusion Method):
-
Spread the standardized Bacillus cereus inoculum evenly onto the surface of the nutrient agar plates.
-
Create wells in the agar using a sterile cork borer.
-
To a control well, add a solution of blasticidin S at a concentration known to inhibit the growth of B. cereus.
-
To experimental wells, add the blasticidin S solution mixed with varying concentrations of either this compound or Detoxin C1.
-
Incubate the plates at the optimal growth temperature for B. cereus (e.g., 30-37°C) for 18-24 hours.
4. Data Analysis:
-
Measure the diameter of the zone of inhibition around each well.
-
A reduction in the diameter of the inhibition zone in the presence of a detoxin, compared to the blasticidin S-only control, indicates antagonistic activity.
-
The activity can be quantified by comparing the extent of growth recovery at different detoxin concentrations.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the antagonism assay and the proposed mechanism of action.
Conclusion
Both this compound and Detoxin C1 are effective antagonists of blasticidin S. Based on the available literature, this compound is suggested to have a higher specific activity compared to Detoxin C1. The difference in their chemical structures, specifically the acyl side chain, likely accounts for this variation in potency. Further quantitative studies are necessary to fully elucidate the structure-activity relationship and to precisely compare the efficacy of these two natural products. The experimental protocol outlined provides a foundational method for researchers to conduct such comparative analyses.
Unraveling the Structure-Activity Relationship of Detoxin D1 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Detoxin D1, a cyclic depsipeptide from Streptomyces caespitosus, presents a unique structural scaffold with potential biological activities. However, a comprehensive understanding of its structure-activity relationship (SAR) is currently limited by the scarcity of publicly available data on its analogs. This guide provides a detailed overview of the known structural features of this compound and, in the absence of direct SAR studies, offers a comparative analysis of well-characterized microbial depsipeptide toxins: Daptomycin (B549167), Surfactin (B1297464), and the Enniatins. By examining the SAR of these related compounds, we aim to provide a valuable framework for future research and analog design of this compound. This guide includes quantitative biological data for these analogs, detailed experimental protocols, and visualizations of their mechanisms of action to facilitate a deeper understanding of this class of molecules.
The Structure of this compound
This compound is a depsipeptide, a class of peptides in which one or more amide bonds are replaced by ester bonds.[1][2] Its structure was elucidated through degradative studies and spectral evidence.[1] The key structural features of this compound include a unique amino acid called detoxinine, L-phenylalanine, and L-valine.[1] The molecule also contains (+)-(S)-2-methylbutyric acid.[1] The IUPAC name for this compound is (3S)-3-[(3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-3-[2-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxypropanoic acid.
Chemical Structure of this compound:
Caption: The chemical structure of this compound.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited availability of SAR data for this compound analogs, this section provides a comparative analysis of three well-studied microbial depsipeptides: Daptomycin, Surfactin, and Enniatins. These compounds share the depsipeptide structural motif and offer valuable insights into how modifications of the peptide ring, side chains, and fatty acid moieties can influence biological activity.
Daptomycin and its Analogs
Daptomycin is a cyclic lipodepsipeptide antibiotic highly effective against Gram-positive bacteria.[3][4] Its mechanism of action is calcium-dependent and involves the disruption of the bacterial cell membrane potential.[5][6] SAR studies on daptomycin have revealed several key features crucial for its antibacterial activity.
Table 1: SAR of Daptomycin Analogs - Minimum Inhibitory Concentration (MIC) Values
| Analog Modification | Test Organism | MIC (µg/mL) | Fold Change vs. Daptomycin | Reference |
| Daptomycin (Parent) | S. aureus (MRSA) | 1 | - | [3] |
| Replacement of 3-mGlu with Glu | S. aureus (MRSA) | 8 | 8-fold increase | [3] |
| Lactam-based analog (singly modified) | S. aureus (MRSA) | 8 | 8-fold increase | [7] |
| Substitution of D-Ala at position 8 | S. aureus | 1-2 | No significant change | [3] |
| Substitution of D-Ser at position 11 | S. aureus | 1-2 | No significant change | [3] |
| Aromatic substitution on Trp1 | S. aureus (Dap-resistant) | 0.25-1 | 4 to >125-fold higher activity | [7] |
Note: This table presents a selection of data from the cited literature and is intended to be representative of the key SAR findings.
The data indicates that the 3-methylglutamic acid (3-mGlu) residue is critical for daptomycin's activity, with its replacement leading to a significant decrease in potency.[3] Conversely, modifications to the tryptophan residue can enhance activity, even against daptomycin-resistant strains.[7]
Surfactin and its Analogs
Surfactin is a powerful biosurfactant and antibiotic produced by Bacillus subtilis. It is a cyclic lipopeptide that integrates into cell membranes, causing fluidization and pore formation.[1][8] The structure of surfactin consists of a heptapeptide (B1575542) ring linked to a β-hydroxy fatty acid chain.[9][10]
Table 2: SAR of Surfactin Analogs - Biological Activity
| Analog Modification | Biological Activity | Key Finding | Reference |
| Linear Surfactin | Reduced surface and hemolytic activity | The cyclic structure is crucial for high activity. | [11] |
| Varying fatty acid chain length (C13-C15) | Surface tension and micelle size are affected. | Optimal fatty acid chain length is important for surfactant properties. | [11] |
| Amino acid substitutions in the peptide ring | Altered antimicrobial and hemolytic activity. | The specific amino acid sequence influences both potency and selectivity. | [9] |
| Co-administration with Iturin | Synergistic increase in hemolytic activity. | Surfactin can enhance the activity of other lipopeptides. | [9] |
The cyclic nature of surfactin is paramount for its high biological activity.[11] The length of the lipid tail and the specific amino acids in the peptide ring also play significant roles in modulating its function.[9][11]
Enniatins and their Analogs
Enniatins are a family of cyclic hexadepsipeptide mycotoxins with a range of biological activities, including antimicrobial and cytotoxic effects.[12][13] Their mechanism of action often involves acting as ionophores, disrupting ion gradients across cell membranes.
Table 3: SAR of Enniatin Analogs - Cytotoxicity (IC50) and Antimicrobial (MIC) Values
| Analog | Test System | IC50 (µM) | MIC (µM) | Reference |
| Enniatin A | Human erythrocytes (hemolysis) | 68.7 ± 9.6 (HC50) | >100 (C. perfringens) | [14] |
| Enniatin A1 | Human erythrocytes (hemolysis) | 162.7 ± 22.8 (HC50) | - | [14] |
| Enniatin B | Human erythrocytes (hemolysis) | 534.5 ± 86.5 (HC50) | >100 (C. perfringens) | [14] |
| Enniatin B1 | Human erythrocytes (hemolysis) | 356.4 ± 59.3 (HC50) | - | [14] |
| Beauvericin | Human erythrocytes (hemolysis) | 118.9 ± 15.8 (HC50) | - | [14] |
| Enniatin A | Clostridium perfringens | - | <100 | [14] |
| Enniatin B | Clostridium perfringens | - | >100 | [14] |
Note: HC50 is the concentration causing 50% hemolysis. This table highlights the differential activities of various enniatin analogs.
The antimicrobial and cytotoxic activities of enniatins are highly dependent on their specific structure, with Enniatin A generally showing higher activity against Gram-positive bacteria compared to Enniatin B.[14]
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the SAR studies of antimicrobial peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted[15]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[15]
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution[15]
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a few colonies of the test bacterium into a tube containing MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[15]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[15]
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well polypropylene plate to obtain a range of desired concentrations.
-
-
Assay Procedure:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.
-
Alternatively, growth inhibition can be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Mechanisms of Action: Visualized
The following diagrams illustrate the proposed mechanisms of action for daptomycin and surfactin, providing a visual representation of how these depsipeptides interact with bacterial cells.
Caption: Mechanism of action of Daptomycin.
Caption: Mechanism of action of Surfactin.
Conclusion and Future Directions
While the direct structure-activity relationship of this compound remains an area for future investigation, the comparative analysis of related microbial depsipeptides provides a robust foundation for hypothesis-driven research. The SAR of daptomycin, surfactin, and enniatins highlights the critical roles of the cyclic core, specific amino acid residues, and lipophilic moieties in determining biological activity. Future studies on this compound should focus on the synthesis of analogs with modifications at the detoxinine residue, the peptide backbone, and the acyl chain to probe their impact on its biological function. The experimental protocols and mechanistic insights provided in this guide offer a clear roadmap for researchers to embark on the systematic exploration of this compound and unlock its therapeutic potential.
References
- 1. Molecular mechanism of membrane permeabilization by the peptide antibiotic surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of daptomycin analogues with substitution at (2S, 3R) 3-methyl glutamic acid position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPTOMYCIN, its membrane-active mechanism vs. that of other antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range [frontiersin.org]
- 11. Chemical Structure, Property and Potential Applications of Biosurfactants Produced by Bacillus subtilis in Petroleum Recovery and Spill Mitigation [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A Review of the Mycotoxin Enniatin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
Unveiling the Interplay: A Comparative Guide to Detoxin D1 and its Cross-Reactivity Profile with the Protein Synthesis Inhibitor Blasticidin S
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. This guide provides a detailed comparison of Detoxin D1's antagonistic activity against the potent protein synthesis inhibitor, blasticidin S. We delve into the mechanisms of action, present relevant data, and offer comprehensive experimental protocols to facilitate further research in this area.
Introduction to Protein Synthesis Inhibition and the Role of Blasticidin S
Protein synthesis is a fundamental cellular process and a key target for various antimicrobial and anticancer agents. Inhibitors of this process can offer high specificity and efficacy. Blasticidin S is a powerful peptidyl nucleoside antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells. Its robust action makes it a widely used tool in cell culture for the selection of genetically modified cells expressing a resistance gene. However, its potent cytotoxicity also makes it a subject of interest for therapeutic development, provided its activity can be modulated.
Blasticidin S exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit. Specifically, it occupies the P-site, where it traps the peptidyl-tRNA in a distorted conformation. This action sterically hinders the accommodation of release factors, thereby potently inhibiting the termination of translation and, to a lesser extent, peptide bond formation.
This compound: A Selective Antagonist of Blasticidin S
This compound is a natural product identified as a selective antagonist of blasticidin S. Unlike resistance mechanisms that modify or degrade the inhibitor, an antagonist directly interferes with the inhibitor's ability to bind to its target. This compound's mechanism is presumed to involve competition with blasticidin S for its binding site on the ribosome or allosteric modulation of the binding site, thereby preventing or reversing the inhibitory effects of blasticidin S on protein synthesis. The detoxin complex, of which this compound is a principal active component, has been shown to counteract the effects of blasticidin S.[1][2][3][4]
Comparative Analysis: Antagonism vs. Resistance
To understand the unique properties of this compound, it is useful to compare its antagonistic action with the well-characterized mechanisms of blasticidin S resistance.
| Feature | This compound (Antagonist) | Blasticidin S Resistance (e.g., bsr, BSD) |
| Mechanism of Action | Reversible or competitive inhibition of blasticidin S binding to the ribosome. | Enzymatic inactivation of blasticidin S via deamination.[5][6] |
| Molecular Target | The blasticidin S binding site on the ribosome or blasticidin S itself. | The blasticidin S molecule. |
| Effect on Blasticidin S | Prevents or displaces blasticidin S from its target. | Covalently modifies blasticidin S to an inactive form.[5][6] |
| Cellular Context | Can potentially rescue protein synthesis in the presence of blasticidin S. | Confers cellular survival in the presence of blasticidin S. |
| Quantitative Data (IC50/Ki) | Not available in searched literature. | Not applicable (enzymatic inactivation). |
Experimental Protocols
To facilitate research into this compound and other potential antagonists of protein synthesis inhibitors, we provide the following detailed experimental protocols.
In Vitro Translation Assay
This assay directly measures the effect of inhibitors and antagonists on the synthesis of a reporter protein in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate (RRL) or E. coli S30 extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
Reporter mRNA (e.g., luciferase mRNA)
-
Blasticidin S
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing RRL or S30 extract, the amino acid mixture, and the reporter mRNA.
-
Aliquot the master mix into reaction tubes.
-
Add blasticidin S at a concentration known to cause significant inhibition (e.g., its IC50 concentration).
-
Add varying concentrations of this compound to the reaction tubes containing blasticidin S. Include control tubes with no inhibitor, only blasticidin S, and only this compound.
-
Incubate the reactions at the optimal temperature (e.g., 30°C for RRL) for a set time (e.g., 60 minutes).
-
Stop the reactions by adding a strong base (e.g., NaOH).
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated protein on filter paper and wash with TCA.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine its antagonistic potency.
Cell Viability Assay (Kill Curve)
This assay determines the concentration of an antagonist required to rescue cells from the cytotoxic effects of a protein synthesis inhibitor.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Blasticidin S
-
This compound (or other test compounds)
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a dilution series of blasticidin S in the cell culture medium to determine the minimum lethal concentration (the "kill curve").
-
In a separate experiment, treat the cells with the determined lethal concentration of blasticidin S.
-
To these wells, add a dilution series of this compound.
-
Include appropriate controls: untreated cells, cells treated only with blasticidin S, and cells treated only with the highest concentration of this compound.
-
Incubate the plate for a period that allows for the cytotoxic effects to become apparent (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration of this compound and plot the results to determine its effective rescue concentration.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Blasticidin S inhibition and this compound antagonism at the ribosomal P-site.
Caption: Experimental workflow for assessing antagonist activity against a protein synthesis inhibitor.
References
- 1. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The detoxin complex, selective antagonists of blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blasticidin S - Wikipedia [en.wikipedia.org]
In Vivo vs. In Vitro Efficacy of Mycotoxin Detoxifying Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The contamination of food and feed with mycotoxins, such as Aflatoxin B1 (AFB1), poses a significant threat to human and animal health. Mycotoxin detoxifying agents are utilized to mitigate these risks by reducing the bioavailability of mycotoxins in the gastrointestinal tract. This guide provides an objective comparison of the in vivo and in vitro efficacy of two major classes of mycotoxin binders: inorganic clays (B1170129) (represented by Bentonite) and organic binders (represented by Yeast Cell Wall extracts). The information presented is supported by experimental data to aid researchers in the evaluation and selection of appropriate detoxification strategies.
Comparative Efficacy of Bentonite (B74815) and Yeast Cell Wall Against Aflatoxin B1
The efficacy of mycotoxin binders can be assessed through both laboratory (in vitro) and live animal (in vivo) studies. In vitro assays provide a rapid and cost-effective method to screen potential binders, while in vivo trials offer a more comprehensive understanding of their effectiveness in a complex biological system.
Quantitative Data Presentation
The following tables summarize the in vivo and in vitro efficacy of Bentonite and Yeast Cell Wall in detoxifying Aflatoxin B1.
Table 1: In Vitro Efficacy of Mycotoxin Binders Against Aflatoxin B1
| Mycotoxin Binder | Binder Concentration | Aflatoxin B1 Concentration | pH | Incubation Time | Efficacy (AFB1 Adsorption %) | Reference |
| Bentonite (Acid-Activated) | 1:120,000 (AFB1:Binder) | Not Specified | Not Specified | Not Specified | >99% | [1][2] |
| Bentonite (Common) | 1:70,000 (AFB1:Binder) | Not Specified | Not Specified | Not Specified | >70% | [1][2] |
| Bentonite | Not Specified | Not Specified | Not Specified | Not Specified | ~45% (average) | [3] |
| Yeast Cell Wall | 1:120,000 (AFB1:Binder) | Not Specified | Not Specified | Not Specified | 47% | [1][2] |
| Yeast Cell Wall | Not Specified | Not Specified | Not Specified | Not Specified | ~34% (average) | [3] |
| Yeast Cell Wall (Hydrolyzed) | Not Specified | 1.0 µg/mL | 3.0 | 60 min | 69.4% | [4] |
| Yeast Cell Wall (Hydrolyzed) | Not Specified | 1.0 µg/mL | 6.0 | 60 min | 63.8% | [4] |
Table 2: In Vivo Efficacy of Mycotoxin Binders Against Aflatoxin B1 in Broiler Chickens
| Mycotoxin Binder | Dietary Inclusion Rate | Aflatoxin B1 Level in Feed | Study Duration | Key Efficacy Outcomes | Reference |
| Bentonite | 0.4% | 0.25 mg/kg | 20 days | - Increased dressing percentage- Decreased proportional liver weight- Increased total antioxidant capacity (T-AOC) and superoxide (B77818) dismutase (T-SOD) levels- Decreased AFB1 residues in the liver | [5] |
| Bentonite (Raw and Concentrated) | 0.5% | 2.0 mg/kg | 21 days | - Ameliorated reduction in growth performance- Reduced the increase in relative liver and kidney weight- Decreased severity of liver lesions | [6] |
| Yeast Cell Wall | 0.2% | 1.01 mg/kg | 21 days | - Reversed negative effects on body weight, weight gain, and feed consumption | [7] |
| Yeast Cell Wall | 0.1% | 500 ppb | 42 days | - Inhibited the toxic effects of aflatoxin on performance parameters | [7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both bentonite and yeast cell wall-based binders is the adsorption of mycotoxins within the gastrointestinal tract, thereby preventing their absorption into the bloodstream and subsequent distribution to target organs like the liver.[8]
Aflatoxin B1 is a potent hepatocarcinogen that exerts its toxicity through several mechanisms, including the induction of oxidative stress and apoptosis.[9][10] AFB1 is metabolized by cytochrome P450 enzymes in the liver to the reactive intermediate AFB1-8,9-epoxide, which can form adducts with DNA and proteins, leading to cellular damage.[9][11] This damage can trigger signaling pathways that result in programmed cell death (apoptosis). One of the key pathways implicated in AFB1-induced apoptosis is the death receptor pathway.[10] By binding AFB1 in the gut, detoxifying agents can prevent its absorption and subsequent activation of these harmful signaling cascades.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of mycotoxin detoxifying agents.
In Vitro Mycotoxin Binding Assay
This protocol simulates the conditions of the gastrointestinal tract to evaluate the binding efficacy of a mycotoxin binder.
1. Preparation of Mycotoxin Standard Solution:
- Prepare a stock solution of Aflatoxin B1 (e.g., 1 mg/mL) in a suitable solvent like methanol.
- From the stock solution, prepare a working solution of AFB1 (e.g., 2 µg/mL) in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 3.0 to simulate gastric conditions or pH 6.5 for intestinal conditions).
2. Incubation with Mycotoxin Binder:
- Add a known amount of the mycotoxin binder (e.g., 10 mg) to a centrifuge tube.
- Add a specific volume of the AFB1 working solution (e.g., 1 mL) to the tube.
- Vortex the mixture thoroughly to ensure proper mixing.
- Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) with constant agitation.
3. Separation and Quantification:
- Centrifuge the mixture at high speed (e.g., 10,000 x g) for a set time (e.g., 10 minutes) to pellet the binder-mycotoxin complex.
- Carefully collect the supernatant containing the unbound AFB1.
- Quantify the concentration of AFB1 in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Calculation of Binding Efficacy:
- Calculate the percentage of AFB1 bound by the adsorbent using the following formula: Binding % = [(Initial AFB1 concentration - Final AFB1 concentration in supernatant) / Initial AFB1 concentration] x 100
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In Vivo Efficacy Study in Broiler Chickens
This protocol outlines a typical experimental design to evaluate the efficacy of a mycotoxin binder in a live animal model.
1. Animal and Housing:
- Acquire a sufficient number of day-old broiler chicks (e.g., 240) and randomly allocate them to different treatment groups (e.g., 6 groups with 4 replicates of 10 birds each).
- House the birds in clean, environmentally controlled pens with ad libitum access to feed and water.
2. Dietary Treatments:
- Formulate a basal diet that meets the nutritional requirements of the broilers.
- Prepare the following dietary treatments:
- Group 1: Basal diet (Negative Control).
- Group 2: Basal diet + Mycotoxin Binder (e.g., 0.5% Bentonite).
- Group 3: Basal diet + Aflatoxin B1 (e.g., 2 mg/kg).
- Group 4: Basal diet + Aflatoxin B1 + Mycotoxin Binder.
3. Experimental Period:
- Feed the respective diets to the birds for a specified period (e.g., 21 or 42 days).
4. Data Collection:
- Performance Parameters: Record body weight, feed intake, and calculate feed conversion ratio (FCR) weekly.
- Clinical Signs and Mortality: Monitor the birds daily for any signs of toxicity and record mortality.
- Sample Collection: At the end of the experiment, collect blood samples for biochemical analysis (e.g., liver enzymes) and tissue samples (e.g., liver, kidney) for histopathological examination and mycotoxin residue analysis.
5. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the mycotoxin and the binder.
In Vivo vs. In Vitro Efficacy: A Logical Comparison
While in vitro studies are valuable for initial screening, they may not always accurately predict the in vivo performance of a mycotoxin binder. The gastrointestinal tract is a dynamic environment with complex interactions between feed components, digestive enzymes, and the gut microbiota, which can influence the binding efficacy. Therefore, in vivo validation is essential.
References
- 1. In vitro evaluation of binding capacity of different binders to adsorb aflatoxin [vrf.iranjournals.ir]
- 2. In vitro evaluation of binding capacity of different binders to adsorb aflatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mycotoxinsite.com [mycotoxinsite.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The efficacy of raw and concentrated bentonite clay in reducing the toxic effects of aflatoxin in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Detoxin D1: A Unique Antagonist of the Protein Synthesis Inhibitor Blasticidin S
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of molecular antagonism is paramount. This guide provides a detailed analysis of Detoxin D1's antagonistic action against the potent protein synthesis inhibitor, blasticidin S. Due to a notable scarcity of publicly available research on other small-molecule inhibitors of blasticidin S, this guide will focus on the known interaction between this compound and blasticidin S, supplemented with a theoretical framework for comparative analysis.
Introduction to Blasticidin S and Its Inhibition of Protein Synthesis
Blasticidin S is a nucleoside antibiotic produced by Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its primary mechanism of action is the inhibition of the termination step of translation, and to a lesser extent, the formation of peptide bonds.[1] Blasticidin S binds to the P-site of the large ribosomal subunit, where it traps the tRNA in a deformed conformation.[3][4] This action sterically hinders the access of release factors to the A-site, thereby stalling the ribosome at the stop codon and preventing the release of the newly synthesized polypeptide chain.
This compound: A Selective Antagonist of Blasticidin S
This compound is a peptide natural product isolated from Streptomyces caespitosus. It is a known selective antagonist of blasticidin S. The detoxin complex, of which this compound is a principal active component, has been shown to counteract the inhibitory effects of blasticidin S. While the precise molecular mechanism of this antagonism is not extensively detailed in recent literature, early studies indicate that detoxins can reverse the growth inhibition caused by blasticidin S in certain microorganisms.
Comparative Analysis: A Conundrum of Limited Data
A direct comparative analysis of this compound with other inhibitors of blasticidin S is currently challenging due to the limited number of known, specific small-molecule inhibitors of blasticidin S described in scientific literature. The most well-documented form of resistance to blasticidin S is enzymatic inactivation through deaminases (e.g., BSD, bsr) or acetyltransferases, which modify the blasticidin S molecule, rendering it inactive.[1][5]
The absence of a range of comparable inhibitors and the lack of publicly available quantitative data, such as IC50 or Ki values for this compound's antagonism, precludes the creation of a quantitative comparison table at this time.
Experimental Protocols: A Framework for Future Investigation
To facilitate further research into the antagonistic properties of this compound and to enable future comparative studies, a detailed experimental protocol for a "Blasticidin S Antagonism Assay" is proposed below. This assay is designed to quantify the ability of a compound to reverse the inhibitory effect of blasticidin S on protein synthesis.
Blasticidin S Antagonism Assay Protocol
Objective: To determine the concentration-dependent antagonistic effect of this compound on blasticidin S-induced inhibition of in vitro protein synthesis.
Materials:
-
Cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
Reporter mRNA (e.g., luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine, or components for a non-radioactive detection method)
-
Blasticidin S hydrochloride
-
This compound
-
Nuclease-free water
-
Appropriate buffers and reagents for the chosen protein synthesis system
-
Scintillation counter or luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of blasticidin S (e.g., 1 mg/mL in nuclease-free water).
-
Prepare a series of dilutions of this compound in nuclease-free water to achieve a range of final concentrations to be tested.
-
Prepare the cell-free protein synthesis reaction mixture according to the manufacturer's instructions, including the reporter mRNA and amino acid mixture.
-
-
Assay Setup:
-
Set up a series of reaction tubes.
-
To each tube, add the cell-free protein synthesis reaction mixture.
-
Add a fixed, predetermined inhibitory concentration of blasticidin S to all tubes except the negative control. This concentration should be determined empirically beforehand to achieve approximately 80-90% inhibition of protein synthesis.
-
Add varying concentrations of this compound to the experimental tubes.
-
Include the following controls:
-
Positive Control: Reaction with no blasticidin S and no this compound (100% protein synthesis).
-
Negative Control: Reaction with the fixed concentration of blasticidin S and no this compound (maximum inhibition).
-
Vehicle Control: Reaction with blasticidin S and the vehicle used to dissolve this compound.
-
-
-
Incubation:
-
Incubate the reaction tubes at the optimal temperature for the cell-free synthesis system (e.g., 30°C or 37°C) for a specified period (e.g., 60-90 minutes).
-
-
Measurement of Protein Synthesis:
-
Radiolabeled Method:
-
Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins.
-
Filter the precipitates and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Non-Radioactive Method (e.g., Luciferase Assay):
-
Stop the reaction according to the assay kit instructions.
-
Add the luciferase substrate to each tube.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis for each concentration of this compound relative to the positive control.
-
Plot the percentage of protein synthesis against the concentration of this compound.
-
Determine the EC50 value of this compound, which is the concentration at which it restores 50% of the protein synthesis inhibited by blasticidin S.
-
Visualizing the Molecular Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Blasticidin S Inhibition and this compound Antagonism.
Caption: Workflow for Blasticidin S Antagonism Assay.
Conclusion
This compound stands out as a specific antagonist to the protein synthesis inhibitor blasticidin S. While the current body of scientific literature does not provide a basis for a broad comparative analysis against other inhibitors, the unique antagonistic relationship between these two natural products presents a compelling area for further research. The proposed experimental protocol offers a robust framework for quantifying the activity of this compound and for potentially discovering and evaluating new blasticidin S antagonists in the future. Such research could unveil novel mechanisms of antibiotic interaction and pave the way for new therapeutic strategies.
References
Evaluating the Antagonistic Spectrum of the Detoxin Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antagonistic spectrum of the detoxin complex, a natural product known for its ability to neutralize the effects of the potent protein synthesis inhibitor, blasticidin S. Through a detailed comparison with alternative antagonistic mechanisms, supported by experimental data and protocols, this document serves as a valuable resource for researchers in microbiology, drug discovery, and cellular biology.
Introduction to the Detoxin Complex and its Antagonistic Properties
The detoxin complex is a mixture of related substances produced by the bacterium Streptomyces caespitosus var. detoxicus.[1] It is characterized by its selective and potent antagonism against blasticidin S, an antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the peptidyl transferase center of the ribosome.[2][3][4] The detoxin complex itself exhibits no direct antimicrobial activity but effectively neutralizes the toxic effects of blasticidin S, a property that has garnered interest for potential applications in agriculture and as a research tool.[1]
Early studies have indicated a high degree of specificity of the detoxin complex for blasticidin S. While it completely negates the antimicrobial action of blasticidin S against various microorganisms, it has been reported to have little to no antagonistic effect against other antibiotics.[1]
Comparative Analysis of Antagonistic Mechanisms
The primary mechanism of antagonism by the detoxin complex is believed to be a direct interaction with and inactivation of the blasticidin S molecule. For a comprehensive evaluation, it is essential to compare this activity with other known mechanisms of blasticidin S resistance. The most well-characterized alternatives are enzymatic detoxification strategies.
Table 1: Comparison of Blasticidin S Antagonists
| Feature | Detoxin Complex | Blasticidin S Deaminase (BSD) & Resistance Protein (BSR) |
| Mechanism of Action | Direct inactivation/sequestration of blasticidin S | Enzymatic deamination of blasticidin S, rendering it non-toxic.[3] |
| Origin | Natural product from Streptomyces caespitosus var. detoxicus.[1] | Genes (bsd and bsr) isolated from Aspergillus terreus and Bacillus cereus, respectively.[3] |
| Spectrum of Activity | Highly specific to blasticidin S. | Specific to blasticidin S. |
| Mode of Application | External application to counteract blasticidin S toxicity. | Genetic modification of cells to express the resistance gene.[3] |
| Advantages | Can be used to neutralize blasticidin S in the environment or in vitro without genetic modification. | Provides stable, heritable resistance in cell lines for selection purposes. |
| Limitations | Requires continuous presence to be effective; complex mixture of active components.[5][6] | Requires genetic engineering of the target organism; not suitable for environmental detoxification. |
Experimental Data and Protocols
Quantitative Assay for Detoxin Complex Activity
The activity of the detoxin complex can be quantified by its ability to counteract the growth-inhibitory effect of blasticidin S on a susceptible indicator organism, such as Bacillus cereus.
Experimental Protocol: Agar (B569324) Diffusion Assay
-
Preparation of Media and Indicator Strain: Prepare nutrient agar plates and seed them with a lawn of Bacillus cereus.
-
Preparation of Blasticidin S and Detoxin Complex Solutions: Prepare a stock solution of blasticidin S at a concentration known to cause a clear zone of inhibition. Prepare serial dilutions of the detoxin complex.
-
Assay Procedure:
-
Impregnate sterile paper discs with a fixed concentration of blasticidin S.
-
Impregnate a second set of paper discs with the various dilutions of the detoxin complex.
-
Place one blasticidin S disc and one detoxin complex disc on the agar plate, with a defined distance between them. A control plate should have only a blasticidin S disc.
-
Alternatively, create mixtures of a fixed concentration of blasticidin S with varying concentrations of the detoxin complex and apply them to single paper discs.
-
-
Incubation and Measurement: Incubate the plates at the optimal growth temperature for Bacillus cereus for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around the discs. The antagonistic activity of the detoxin complex is determined by the reduction in the size of the inhibition zone in the presence of the complex compared to the control. A standard curve can be generated by plotting the reduction in inhibition zone diameter against the concentration of the detoxin complex.[1]
Table 2: Hypothetical Quantitative Data for Detoxin Activity
| Detoxin Complex Concentration (µg/mL) | Blasticidin S Concentration (µg/mL) | Zone of Inhibition (mm) |
| 0 (Control) | 10 | 25 |
| 1 | 10 | 20 |
| 5 | 10 | 12 |
| 10 | 10 | 5 |
| 20 | 10 | 0 |
Protocol for Determining Blasticidin S Sensitivity (Kill Curve)
This protocol is essential for establishing the baseline toxicity of blasticidin S in a given cell line, which is a prerequisite for evaluating the efficacy of any antagonist.
Experimental Protocol: Mammalian Cell Culture Kill Curve
-
Cell Plating: Seed mammalian cells (e.g., HEK293T) in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Addition of Blasticidin S: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of blasticidin S (e.g., 0, 1, 2, 5, 10, 20 µg/mL).
-
Incubation and Observation: Incubate the cells and monitor cell viability daily using microscopy.
-
Endpoint Analysis: After a predetermined period (e.g., 48-72 hours), assess cell viability quantitatively using an MTT or similar metabolic assay.
-
Data Analysis: Plot cell viability against blasticidin S concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).[7]
Visualizing Molecular Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Blasticidin S Mechanism of Action and Antagonistic Intervention
References
- 1. tandfonline.com [tandfonline.com]
- 2. umassmed.edu [umassmed.edu]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. toku-e.com [toku-e.com]
Comparative Guide to the Development and Activity of Synthetic Detoxin D1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the development and biological activity of analogues related to Detoxin D1, a depsipeptide natural product. Due to the limited availability of published data on a diverse range of synthetic this compound analogues, this document leverages information on natural congeners of this compound and other relevant depsipeptides isolated from Streptomyces species to provide a comparative framework and guide future research.
Introduction to this compound and its Analogues
This compound is a member of the detoxin complex, a group of secondary metabolites produced by Streptomyces caespitosus. These compounds are structurally characterized as depsipeptides, containing a unique amino acid known as detoxinine. The detoxin complex has been noted for its biological activities, and its structural scaffold presents an interesting starting point for the development of novel therapeutic agents.
The exploration of synthetic analogues is crucial for optimizing the therapeutic potential of natural products like this compound. Modifications to the core structure can lead to improved potency, selectivity, and pharmacokinetic properties. This guide explores the known structural variations within the natural detoxin complex and compares the anticancer activities of related depsipeptides from Streptomyces.
Comparative Analysis of Anticancer Activity
Table 1: Cytotoxicity of Streptodepsipeptides P11A and P11B against Human Glioma Cell Lines [1][2]
| Compound | U87MG (IC₅₀, µM) | U251 (IC₅₀, µM) | SHG-44 (IC₅₀, µM) | C6 (IC₅₀, µM) |
| Streptodepsipeptide P11A | 0.1 | 0.2 | 0.1 | 1.4 |
| Streptodepsipeptide P11B | 0.2 | 0.2 | 0.2 | 0.8 |
| Valinomycin (Control) | 0.1 | 0.1 | 0.1 | 0.2 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Structure-Activity Relationship (SAR) Insights
Analysis of the natural congeners of this compound provides initial clues into the structure-activity relationships within this compound class. Variations in the amino acid and detoxinine moieties affect the biological activity. For instance, the detoxin B group of congeners contains 5-deoxydetoxinine in place of detoxinine, while detoxin E1 incorporates L-isoleucine instead of L-valine.[3] The specific impact of these changes on anticancer activity has not been extensively reported and represents a key area for future investigation.
For other anticancer depsipeptides, it is known that the ring structure and the nature of the amino acid residues are critical for their cytotoxic effects.[4]
Proposed Mechanism of Action
The precise anticancer mechanism of this compound and its analogues has not been fully elucidated. However, studies on related depsipeptides from Streptomyces suggest potential pathways. Streptodepsipeptide P11A, for example, has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in glioma cells.[1][2] Furthermore, it was found to downregulate the expression of key enzymes involved in tumor metabolism, including those in glycolysis, glutaminolysis, and lipogenesis.[1][2] This suggests that the anticancer activity of these depsipeptides may be linked to the disruption of cancer cell metabolism.
References
- 1. Antiproliferative cyclodepsipeptides from the marine actinomycete Streptomyces sp. P11-23B downregulating the tumor metabolic enzymes of glycolysis, glutaminolysis, and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assay Protocol [protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
